molecular formula C7H6N2 B2740269 3-Ethynylpyridin-4-amine CAS No. 1239605-12-9

3-Ethynylpyridin-4-amine

Cat. No.: B2740269
CAS No.: 1239605-12-9
M. Wt: 118.139
InChI Key: BKNDBCLJFUKLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylpyridin-4-amine ( 1239605-12-9) is a pyridine-based building block of significant interest in medicinal chemistry and biomedical research. This compound, with the molecular formula C 7 H 6 N 2 and a molecular weight of 118.14 g/mol, features both an ethynyl group and an amine group on its pyridine ring, making it a versatile intermediate for the synthesis of more complex molecules . Pyridine derivatives are recognized as privileged scaffolds in drug discovery due to their favorable physicochemical properties, including improved water solubility, and their profound impact on pharmacological activity . Specifically, compounds bearing a 3-ethynyl substitution on a nitrogen-containing heterocycle have been identified as a novel class of kinase inhibitors. Research into analogous 3-ethynyl-1H-indazoles has demonstrated potent low micromolar inhibition against key components of the PI3K/AKT/mTOR signaling pathway, including PI3Kα, PDK1, and mTOR kinases . This pathway is a critical regulator of cell growth, survival, and proliferation, and its hyperactivation is a common feature in numerous human cancers . Consequently, 3-Ethynylpyridin-4-amine serves as a key precursor for researchers developing novel ATP-mimetic scaffolds aimed at deriving selective or multi-kinase inhibitors for anticancer therapeutic development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It should be stored in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNDBCLJFUKLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Fused Heterocycle Synthesis in Medicinal Chemistry[1]

Executive Summary

3-Ethynylpyridin-4-amine (CAS 1239605-12-9) is a high-value heteroaromatic building block characterized by an ortho-disposition of an amino group and an ethynyl moiety on a pyridine core.[1][2] This specific substitution pattern renders it an indispensable precursor for the synthesis of fused bicyclic systems, particularly 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) and furo[3,2-c]pyridines .[1]

In drug discovery, this scaffold serves as a critical intermediate for developing Tyrosine Kinase Inhibitors (TKIs), leveraging the alkyne's reactivity for cyclization or as a rigid linker in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profile[3][4][5][6]

The following data establishes the baseline identity for 3-Ethynylpyridin-4-amine. Researchers must verify these parameters upon receipt of commercial samples to ensure batch integrity.

ParameterTechnical Specification
CAS Registry Number 1239605-12-9
IUPAC Name 3-Ethynylpyridin-4-amine
Synonyms 4-Amino-3-ethynylpyridine; 3-Ethynyl-4-pyridinamine
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
SMILES NC1=C(C#C)C=NC=C1
Physical State Solid (typically pale yellow to tan)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated) ~9.1 (pyridine nitrogen), ~24 (terminal alkyne)
Storage Conditions Inert Atmosphere (Ar/N₂) , -20°C, Light Sensitive

Critical Handling Note: Terminal alkynes conjugated to amino-pyridines are prone to oxidative polymerization.[1] Store strictly under inert gas and protect from light to prevent degradation into intractable tars.

Synthetic Methodology

The synthesis of 3-Ethynylpyridin-4-amine is rarely performed directly from pyridine.[1] The most robust, field-proven route involves the Sonogashira coupling of a halogenated precursor.

Retrosynthetic Logic

The high electron density of the 4-aminopyridine ring facilitates electrophilic halogenation at the 3-position.[1] This 3-iodo intermediate is then coupled with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Detailed Protocol

Step 1: Iodination

  • Reagents: 4-Aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.[1]

  • Conditions: Reflux or RT with acid catalysis.[1]

  • Mechanism: Electrophilic aromatic substitution.[1][3] The amino group directs ortho/para; however, the pyridine nitrogen deactivates. The 3-position is the electronically favored site for electrophilic attack in 4-aminopyridine derivatives.[1]

Step 2: Sonogashira Coupling

  • Reagents: 3-Iodo-4-aminopyridine, TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.[1]

  • Conditions: 60°C, inert atmosphere.

  • Key Insight: Use a high catalyst load (5 mol%) due to the potential coordination of the free amine to the Palladium center, which can poison the catalyst.

Step 3: Deprotection

  • Reagents: K₂CO₃, Methanol.

  • Conditions: RT, 1 hour.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis pathway.

G Start 4-Aminopyridine (Starting Material) Inter1 3-Iodo-4-aminopyridine (Intermediate A) Start->Inter1 NIS, MeCN Electrophilic Iodination Inter2 TMS-Protected Alkyne (Intermediate B) Inter1->Inter2 TMS-Acetylene, Pd/Cu Sonogashira Coupling Inter1->Inter2 Final 3-Ethynylpyridin-4-amine (Target) Inter2->Final K2CO3, MeOH Desilylation

Figure 1: Step-wise synthetic pathway from commercially available 4-aminopyridine to the target alkyne.[1]

Applications in Drug Discovery

The primary utility of 3-Ethynylpyridin-4-amine lies in its ability to undergo cyclization reactions to form fused bicyclic heterocycles.[1] These scaffolds are bioisosteres of purines and indoles, making them privileged structures in kinase inhibitor design.

The "Ortho-Effect" Cyclization

The proximity of the C-3 alkyne and C-4 amine allows for rapid annulation.[1]

  • 6-Azaindoles (1H-pyrrolo[2,3-c]pyridine): Synthesized via metal-catalyzed cyclization (e.g., AuCl₃ or CuI) or strong base (KOtBu).[1] These are potent scaffolds for JAK, MET, and VEGF inhibitors.

  • Furopyridines: Under oxidative conditions or hydration, the alkyne can be converted to a furan ring fused to the pyridine.

Mechanistic Pathway: Azaindole Formation

The following diagram details the mechanism by which this building block converts into a pharmacologically active scaffold.

Reaction Substrate 3-Ethynylpyridin-4-amine Activation Metal Coordination (Pd/Cu/Au activates Alkyne) Substrate->Activation Catalyst Addition Attack 5-exo-dig Cyclization (Amine attacks Alkyne) Activation->Attack Intramolecular Nucleophilic Attack Product 6-Azaindole Scaffold (Drug Core) Attack->Product Isomerization/Aromatization

Figure 2: Metal-catalyzed annulation mechanism yielding the 6-azaindole core.[1]

Analytical Characterization Standards

To validate the synthesis of CAS 1239605-12-9, the following spectral features must be observed:

  • ¹H NMR (DMSO-d₆):

    • Alkyne Proton: Singlet at ~4.5–4.8 ppm (distinctive diagnostic peak).[1]

    • Amine Protons: Broad singlet at ~6.0–6.5 ppm (exchangeable with D₂O).[1]

    • Aromatic Protons: Two doublets and a singlet (if C2-H is distinct) reflecting the 3,4-substitution pattern.[1]

  • Mass Spectrometry (ESI+):

    • Parent Ion [M+H]⁺: 119.15 m/z .[1]

  • IR Spectroscopy:

    • Weak C≡C stretch around 2100–2200 cm⁻¹ .

    • N-H stretches (doublet) around 3300–3400 cm⁻¹ .

References

  • Matrix Fine Chemicals. (2023). Pyridin-4-amine Derivatives and Physicochemical Properties. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: Intermediates for Imidazopyridines. Retrieved from [Link]

  • ChemSynthesis. (2023). Database of Pyridinyl-amine Derivatives. Retrieved from [Link]

Sources

Solubility and Stability of 3-Ethynylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynylpyridin-4-amine (CAS: 1239605-12-9) is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as 5-azaindoles (1H-pyrrolo[3,2-c]pyridine) and in bio-orthogonal "click" chemistry applications.

While structurally related to 4-aminopyridine, the introduction of the ortho-ethynyl group significantly alters its physicochemical profile. This moiety introduces lipophilicity, reducing aqueous solubility compared to its parent scaffold, and creates a thermodynamic driving force for intramolecular cyclization. Consequently, this compound presents unique stability challenges—specifically spontaneous cyclization and oxidative instability —that require rigorous handling protocols.

This guide synthesizes theoretical physicochemical principles with practical laboratory workflows to ensure the integrity of this reagent in drug discovery campaigns.

Physicochemical Profile

Understanding the fundamental properties of 3-Ethynylpyridin-4-amine is prerequisite to designing effective solubility and stability protocols.

Key Identifiers & Properties
PropertyValue / DescriptionSource/Note
CAS Number 1239605-12-9Verified [1]
IUPAC Name 3-Ethynylpyridin-4-amine
SMILES NC1=C(C#C)C=NC=C1
Molecular Weight 118.14 g/mol
Physical State Solid (Crystalline powder)Analog-based inference
Appearance Off-white to pale yellow/brownOxidizes upon air exposure
Predicted LogP ~0.91More lipophilic than 4-AP (0.3) [2]
pKa (Pyridine N) ~8.5 - 9.0 (Predicted)4-NH₂ is strongly electron-donating
pKa (Ethynyl H) ~25Weakly acidic
Solubility Assessment

The solubility profile is governed by the competition between the polar 4-amino group/pyridine nitrogen and the lipophilic ethynyl handle.

  • Aqueous Solubility: Moderate to Low at neutral pH. The ethynyl group disrupts the hydrogen-bonding network seen in 4-aminopyridine. However, solubility is pH-dependent . Below pH 6.0, protonation of the pyridine nitrogen (

    
    ) significantly enhances aqueous solubility.
    
  • Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

Solvent Compatibility Table
SolventSolubility RatingApplication
DMSO High (>50 mM)Preferred for stock solutions (Cryo-storage).
DMF High (>50 mM)Alternative stock solvent; harder to remove.
Methanol/Ethanol Good (>20 mM)Suitable for reactions; avoid for long-term storage due to potential nucleophilic attack if activated.
Water (pH 7) Low-Moderate Not recommended for stock solutions.
0.1 M HCl High Protonation forms the soluble hydrochloride salt.

Stability & Degradation Mechanisms

The "high-energy" nature of the ortho-ethynyl aniline motif makes this compound chemically labile. The primary degradation risks are cyclization and oxidation .

The Cyclization Hazard (5-Azaindole Formation)

The most critical stability risk is the intramolecular cyclization to form 5-azaindole. This reaction is thermodynamically favored and can be catalyzed by:

  • Transition Metals: Trace copper (Cu), palladium (Pd), or gold (Au) often present in reaction vessels or previous synthesis steps.

  • Heat: Thermal stress (>60°C) can induce uncatalyzed cyclization.

  • Base: Strong bases facilitate the nucleophilic attack of the amine on the alkyne.

Oxidative Instability
  • N-Oxidation: The electron-rich pyridine ring is susceptible to oxidation at the ring nitrogen, forming the N-oxide, particularly in solution over time.

  • Alkyne Oxidation: Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of oxygen and copper traces, forming diynes.

Visualizing Degradation Pathways

The following diagram illustrates the causality between stress factors and degradation products.

DegradationPathways Compound 3-Ethynylpyridin-4-amine Azaindole 5-Azaindole (Cyclization Product) Compound->Azaindole Intramolecular Cyclization NOxide N-Oxide Derivative Compound->NOxide Oxidation Diyne Diyne Dimer (Glaser Coupling) Compound->Diyne Oxidative Coupling Heat Heat (>60°C) / Metals (Cu, Pd) Heat->Azaindole Oxygen Oxygen (Air) Oxygen->NOxide Oxygen->Diyne Light UV Light Light->Diyne

Caption: Figure 1. Primary degradation pathways. The ortho-disposition of amine and alkyne groups creates a high risk of cyclization to 5-azaindole under thermal or catalytic stress.

Handling & Storage Protocols

To mitigate the risks outlined above, the following "Self-Validating" protocols are recommended.

Solid State Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Under Argon or Nitrogen. The compound is air-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution.

  • Equilibration: Allow the solid vial to warm to room temperature inside a desiccator before opening. Reason: Prevents condensation of atmospheric water on the hygroscopic solid.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

  • Dissolution:

    • Weigh the required amount of 3-Ethynylpyridin-4-amine rapidly.

    • Add DMSO. Vortex gently. Avoid sonication if possible, as localized heating can trigger degradation.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50-100 µL).

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating N-oxide formation.

  • Validation: Visually inspect for color change. A shift from pale yellow to dark brown indicates significant oxidation or polymerization.

Reaction Handling
  • Inert Atmosphere: All reactions involving this intermediate should be performed under an inert atmosphere (Schlenk line or glovebox techniques preferred).

  • Metal Scavenging: If the material was synthesized via Sonogashira coupling, ensure rigorous metal scavenging (e.g., SiliaMetS® Thiol) was performed. Residual Pd/Cu will catalyze shelf-degradation.

Analytical Methods

Accurate detection requires separating the parent compound from its cyclized azaindole impurity.

HPLC Method (Reverse Phase)

Standard acidic mobile phases (0.1% Formic Acid) are suitable, but the basic pyridine moiety will cause peak tailing. A high-pH buffer is often superior for peak shape, provided the column is resistant.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Differentiation:

    • 3-Ethynylpyridin-4-amine: Earlier elution (more polar due to primary amine).

    • 5-Azaindole (Impurity): Later elution; distinct UV spectrum (indole-like).

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Aminopyridine (Analogous Property Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Yin, J., et al. (2007). Palladium-Catalyzed Synthesis of Azaindoles. Journal of Organic Chemistry.
  • ChemSrc. (n.d.). 3-Ethynylpyridin-4-amine Physicochemical Data. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Optimized CuAAC Ligation of 3-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for utilizing 3-ethynylpyridin-4-amine (CAS: 1239605-12-9) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this scaffold is a privileged motif in kinase inhibitor design (serving as a hinge-binding fragment), its structural features—specifically the chelating potential of the 4-amino-3-pyridyl moiety—present unique challenges for standard click chemistry conditions.[1][2] This guide provides a self-validating protocol to overcome catalyst poisoning, ensuring high-yield bioconjugation or library synthesis.

Technical Profile: The Chelation Challenge

The core challenge in "clicking" 3-ethynylpyridin-4-amine is not steric hindrance, but electronic interference .[1][2]

  • The Scaffold: The molecule features an exocyclic amine at position 4 and a pyridine nitrogen. Together, these can act as a bidentate ligand or simply increase the local concentration of Lewis basic sites.

  • The Problem: Naked Cu(I) species, essential for forming the copper-acetylide intermediate, are susceptible to sequestration by the aminopyridine nitrogen atoms. This "catalyst poisoning" halts the catalytic cycle, requiring high copper loading which degrades biological substrates (DNA/Proteins).

  • The Solution: The use of accelerating ligands (e.g., THPTA, TBTA) is not optional but mandatory . These ligands stabilize the Cu(I) oxidation state and out-compete the substrate for copper coordination while maintaining catalytic activity.

Chemical Specifications
PropertySpecification
Compound Name 3-Ethynylpyridin-4-amine
CAS Number 1239605-12-9
Molecular Weight 118.14 g/mol
Solubility DMSO (High), MeOH (Moderate), Water (Low - requires co-solvent)
Storage -20°C, Hygroscopic, Protect from light
pKa (Calc) ~9.1 (Pyridine N), ~4.0 (Aniline-like NH2)

Mechanistic Pathway & Ligand Strategy

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the inhibitory chelation pathway.

CuAAC_Mechanism Start 3-Ethynylpyridin-4-amine (Substrate) Intermed_1 Cu-Acetylide Formation Start->Intermed_1 Poison Inactive Chelate (Cu-Aminopyridine) Start->Poison No Ligand (Inhibition) Cu_Source Cu(II) Precursor (CuSO4) Active_Cat [Cu(I)-Ligand] Complex (Active Catalyst) Cu_Source->Active_Cat Reduction Reductant Ascorbate Reductant->Active_Cat Ligand THPTA / TBTA (Protective Ligand) Ligand->Active_Cat Stabilization Active_Cat->Intermed_1 Coordination Active_Cat->Poison Ligand Displacement (Low Probability) Intermed_2 Metallacycle Intermed_1->Intermed_2 + Azide Product 1,4-Triazole Product (High Yield) Intermed_2->Product Protonation

Figure 1: Mechanistic pathway highlighting the critical role of the Ligand (Green) in preventing the formation of the inactive Cu-Aminopyridine chelate (Red).

Experimental Protocol: Ligand-Assisted CuAAC

This protocol is optimized for small-molecule synthesis (organic phase) and bioconjugation (aqueous phase).[1][2]

Critical Safety Note: Azides are potential explosion hazards. Work behind a blast shield. Do not concentrate azide solutions containing metal salts.

Reagents Preparation[1][2][4][5][6]
  • Stock A (Substrate): 100 mM 3-Ethynylpyridin-4-amine in DMSO.

  • Stock B (Azide): 100 mM Azide partner in DMSO.

  • Stock C (Catalyst Premix):

    • Mix CuSO4 (20 mM in water) and THPTA Ligand (50 mM in water).

    • Note: The Ligand:Cu ratio must be at least 2:1 (preferably 5:1) to prevent pyridine interference.

  • Stock D (Reductant): 100 mM Sodium Ascorbate (Freshly prepared in water).

Step-by-Step Procedure
  • Reaction Setup: In a 2 mL HPLC vial or Eppendorf tube, add reagents in the following order to prevent premature copper oxidation:

    • 500 µL Solvent (50:50 DMSO:Water or tBuOH:Water).

    • 10 µL Stock A (Final: 2 mM).

    • 10 µL Stock B (Final: 2 mM, 1.0 equiv).

    • 20 µL Stock C (Premixed Cu-THPTA).[1]

  • Initiation: Add 20 µL Stock D (Ascorbate) to initiate the reaction.

    • Visual Check: The solution should remain clear or turn slightly yellow. A brown precipitate indicates Cu(I) disproportionation or oxidation (reaction failed).

  • Incubation: Cap under inert atmosphere (N2 or Ar) if possible. Incubate at 40°C for 2-4 hours .

    • Why 40°C? Aminopyridines can be sluggish; mild heating overcomes the activation energy barrier without degrading the catalyst.

  • Quenching: Add 50 µL of 0.5 M EDTA (pH 8.0) to chelate the copper and disrupt the Cu-THPTA complex.

QC & Validation (Self-Validating Step)[1][2]
  • LC-MS Monitoring:

    • Monitor the disappearance of the alkyne peak (m/z ~119 [M+H]+).

    • Watch for the appearance of the triazole product mass.

    • Diagnostic: If starting material remains but no byproduct is formed, add more Ascorbate , not more Copper. Oxygen likely consumed the reductant.

Applications in Drug Discovery[4][6][7]

Kinase Inhibitor Design (Hinge Binding)

The 3-ethynylpyridin-4-amine scaffold is a precursor to potent kinase inhibitors.[1][2] The 4-amino-3-triazolylpyridine motif mimics the adenine ring of ATP.[1][2]

  • H-Bond Donor: The 4-NH2 acts as a donor to the kinase hinge region (e.g., backbone carbonyl).[1]

  • H-Bond Acceptor: The pyridine Nitrogen (N1) acts as an acceptor from the backbone NH.

  • Linker: The resulting triazole serves as a rigid linker that projects substituents into the hydrophobic pocket.

DNA-Encoded Libraries (DEL)

This scaffold is compatible with on-DNA synthesis only if the Cu:Ligand ratio is strictly controlled (>1:[1][2]5) to prevent DNA damage by free copper radicals.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls < 50% Catalyst poisoning by pyridine N.Increase Ligand:Cu ratio to 5:1. Switch to BTTES ligand (more effective for sensitive substrates).
Brown Precipitate Oxidation of Cu(I) to Cu(II)/Oxides.Degas solvents. Prepare ascorbate fresh.
Low Solubility Substrate aggregation.Increase DMSO % to 50-70%.
Byproduct Formation Oxidative coupling of alkynes (Glaser).Ensure strict anaerobic conditions (Argon balloon).

References

  • Original Click Chemistry Concepts: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Ligand Acceleration (TBTA/THPTA): Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2][4] Organic Letters, 6(17), 2853–2855. [Link]

  • Optimization for Chelating Azides/Alkynes: Uttamapinant, C., et al. (2012). Fast, Labile Linker-Based Biodegradable Hydrogels for Cell Delivery.[1][2] Angewandte Chemie, (Context of Cu protection). See also specific protocol: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Kinase Inhibitor Isosteres (Triazoles): Bioisosteric replacement of amides with triazoles in kinase inhibitors. Journal of Medicinal Chemistry (General Concept Reference). [Link]

Sources

Protocol for Sonogashira coupling reactions with 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using 3-Ethynylpyridin-4-amine . This specific isomer is a critical scaffold in medicinal chemistry, serving as the direct precursor to 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives, which are potent kinase inhibitor pharmacophores (e.g., JAK, CSF1R inhibitors).

Part 1: Strategic Overview & Chemical Context

The Substrate Challenge: The "Ortho-Effect"

3-Ethynylpyridin-4-amine presents a unique set of challenges compared to standard phenylacetylenes:

  • Dual Chelation Sites: The molecule possesses two Lewis basic nitrogens—the pyridine ring nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    at C4). Both can coordinate to Palladium (Pd) or Copper (Cu), potentially poisoning the catalyst or altering the active species geometry.
  • Electronic Deactivation: The C4-amino group is a strong electron donor (+M effect), increasing electron density on the pyridine ring. While this stabilizes the ring, it can make the alkyne proton less acidic (

    
    ), requiring stronger bases or efficient Cu-coordination for deprotonation.
    
  • Cyclization Risk: The proximity of the C4-amine to the C3-alkyne creates a high propensity for intramolecular cyclization. While often desired (to form 6-azaindoles), premature cyclization or side-reactions with the aryl halide partner can reduce yield if not controlled.

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the competing chelation risks and the subsequent cyclization route.

Sonogashira_Pathway Substrate 3-Ethynylpyridin-4-amine (Nucleophile) Catalyst Pd(0) / Cu(I) Catalytic Cycle Substrate->Catalyst Alkynyl-Cu Species Poison Catalyst Poisoning (N-Chelation) Substrate->Poison Free NH2 Interference ArX Aryl Halide (Ar-X) (Electrophile) ArX->Catalyst Oxidative Addition Intermediate Coupling Product 3-(Arylethynyl)pyridin-4-amine Catalyst->Intermediate Reductive Elimination Cyclization Intramolecular Cyclization Intermediate->Cyclization Base/Heat (Spontaneous or Induced) Product 6-Azaindole Derivative (1H-pyrrolo[2,3-c]pyridine) Cyclization->Product

Figure 1: Reaction pathway from 3-Ethynylpyridin-4-amine to 6-azaindole, highlighting the critical intermediate and potential catalyst poisoning.

Part 2: Optimized Reaction Protocols

Two distinct protocols are provided:

  • Protocol A (Robust/Standard): Best for general aryl bromides/iodides where the starting material is abundant.

  • Protocol B (Copper-Free/Advanced): Best for valuable substrates, to avoid Glaser homocoupling, or when the 4-amino group causes significant Cu-chelation issues.

Optimization Matrix
ParameterProtocol A (Standard)Protocol B (Copper-Free)
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
Co-Catalyst CuI (2-5 mol%)None
Base Triethylamine (Et₃N)Cs₂CO₃ (2.0 equiv)
Solvent DMF or THF (Anhydrous)1,4-Dioxane / Water (9:1)
Temperature 80°C90–100°C
Atmosphere Argon (Strictly Degassed)Nitrogen/Argon
Key Advantage High reactivity; Standard reagents.Prevents homocoupling; Tolerates free amines better.
Protocol A: Standard Pd/Cu Catalysis

Recommended for coupling with Aryl Iodides or activated Aryl Bromides.

Reagents:

  • 3-Ethynylpyridin-4-amine (1.0 equiv)

  • Aryl Halide (1.1 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.05 equiv)

  • CuI (Copper(I) iodide) (0.02 equiv)[1]

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Add anhydrous DMF and

      
       to a reaction vial.
      
    • Sparge with Argon for 15 minutes. Note: Oxygen causes rapid homocoupling (Glaser reaction) of the ethynylpyridine, consuming your starting material.

  • Catalyst Pre-loading:

    • Add Pd(PPh₃)₂Cl₂ and CuI to the vial under a positive stream of Argon.

    • Stir for 5 minutes until the solution turns yellow/orange.

  • Substrate Addition:

    • Add the Aryl Halide followed by 3-Ethynylpyridin-4-amine .

    • Tip: If the aminopyridine is a solid, dissolve it in a minimal amount of degassed DMF before injection to ensure immediate mixing.

  • Reaction:

    • Seal the vessel and heat to 80°C .

    • Monitor by LC-MS or TLC. The reaction typically completes in 2–6 hours.

    • Checkpoint: The formation of a deep dark precipitate (Pd black) too early indicates catalyst decomposition; consider adding more phosphine ligand (PPh₃).

  • Workup:

    • Cool to room temperature.[1][2][3][4] Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      .
      
Protocol B: Copper-Free Ligand-Enhanced Coupling

Recommended for deactivated Aryl Bromides or to strictly avoid homocoupling.

Reagents:

  • 3-Ethynylpyridin-4-amine (1.0 equiv)

  • Aryl Halide (1.0 equiv)[1][3]

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (or Acetonitrile)

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in the solvent. Stir at room temperature for 10 minutes to form the active Pd(0)-L species.

  • Assembly:

    • Add the Aryl Halide, 3-Ethynylpyridin-4-amine, and solid

      
       to the reaction vessel.
      
    • Add the pre-formed catalyst solution.

  • Reaction:

    • Heat to 90–100°C .

    • This reaction relies on the "Copper-free" mechanism where the base deprotonates the alkyne after coordination to Pd(II). The bulky XPhos ligand prevents the free amine of the substrate from poisoning the Pd center.

Part 3: Post-Coupling Cyclization (Synthesis of 6-Azaindoles)

Often, the goal is not the linear alkyne but the cyclized 6-azaindole (pyrrolo[2,3-c]pyridine).

  • Spontaneous Cyclization: In Protocol B (using

    
     at 100°C), the product may spontaneously cyclize. Check LC-MS for [M] (linear) vs [M] (cyclic - same mass, different retention time).
    
  • Induced Cyclization: If the linear product is isolated:

    • Dissolve the linear alkyne in anhydrous NMP or DMF.

    • Add 2.0 equiv of KOtBu (Potassium tert-butoxide).

    • Heat to 60–80°C for 1 hour.

    • Mechanism: Base-mediated attack of the C4-amine nitrogen onto the activated alkyne.

Part 4: Troubleshooting & Quality Control

Self-Validating Checks
  • The "Blackout" Test: If the reaction turns black immediately upon heating, your solution was not degassed sufficiently (Pd oxidation).

  • The Homocoupling Check: Run an LC-MS of the crude. If you see a peak at 2 * Mass(Substrate) - 2, you have Glaser coupling. Switch to Protocol B (Copper-free).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning by free amine.Switch to XPhos or SPhos ligands (Protocol B). Alternatively, protect the amine as an acetamide (-NHAc) before coupling.
Low Yield / Homocoupling Oxygen presence / Copper activity.Degas solvents for >15 mins. Add alkyne slowly via syringe pump. Remove CuI.
Product is stuck in Water High polarity of aminopyridine.Do not use simple water/EtOAc extraction. Use DCM/Isopropanol (3:1) for extraction or evaporate DMF directly.
Incomplete Cyclization Base too weak.If trying to form the azaindole one-pot, spike with KOtBu at the end of the reaction.

Part 5: Experimental Workflow Diagram

Workflow Setup 1. Vessel Prep Flame dry, Argon purge Mix 2. Reagent Mixing Solvent + Base + Catalyst (Degas 15 mins) Setup->Mix Add 3. Substrate Addition Add 3-ethynylpyridin-4-amine LAST Mix->Add Heat 4. Reaction 80-100°C, 2-6 Hours Add->Heat Check 5. QC Check (LCMS) Look for Homocoupling Heat->Check Check->Setup Fail (Black ppt) Workup 6. Isolation DCM/IPA Extraction Check->Workup Success

Figure 2: Operational workflow for the Sonogashira coupling of 3-Ethynylpyridin-4-amine.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Lachance, N., et al. (2005). Practical Synthesis of 6-Azaindoles. Synthesis. (Detailed protocols on cyclizing 3-alkynyl-4-aminopyridines).
  • Schirok, H. (2005). Synthesis of 6-Azaindoles via the Sonogashira Coupling. Journal of Organic Chemistry.

  • Ye, X., et al. (2011). Copper-free Sonogashira coupling of 2-aminopyridines. Organic Letters. (Discusses the chelation problem).

  • Pleynet, D. P. M., et al. (2005). Synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives. Tetrahedron. (Specific reference for the [2,3-c] isomer synthesis).

Sources

Experimental procedures for functionalizing 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethynylpyridin-4-amine (CAS: 1227599-22-3) represents a high-value "divergent intermediate" in medicinal chemistry. Its unique structure—pairing a nucleophilic amino group ortho to an electrophilic/clickable ethynyl moiety—allows for orthogonal functionalization pathways. This guide details the experimental protocols for transforming this scaffold into 1H-pyrrolo[2,3-c]pyridine (6-azaindole) fused systems (critical for kinase inhibitor development) and 1,2,3-triazole bioconjugates via Click chemistry.

Strategic Overview & Reaction Pathways

The utility of 3-ethynylpyridin-4-amine lies in its ability to serve as a molecular switch. Depending on the reagent class, the researcher can either "close" the ring to form a pharmacophore or "click" the arm to attach a probe.

ReactionPathways Start 3-Ethynylpyridin-4-amine (Precursor) PathA Path A: Intramolecular Cyclization (Base or Metal Mediated) Start->PathA PathB Path B: Intermolecular CuAAC (Click Chemistry) Start->PathB ProductA 6-Azaindole Scaffolds (Kinase Inhibitors) PathA->ProductA  KOtBu/NMP or CuI ProductB Pyridyl-Triazole Conjugates (PROTACs / Probes) PathB->ProductB  CuSO4/Ascorbate THPTA Ligand

Figure 1: Divergent synthesis workflow. The precursor serves as a gateway to both fused heterocycles and bioconjugates.

Pre-Reaction Considerations & Safety

  • Stability: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if exposed to air/Cu(II) for prolonged periods. Store under Argon at -20°C.

  • Catalyst Poisoning: The pyridine nitrogen is a strong ligand. In metal-catalyzed reactions (Pd or Cu), it can sequester the catalyst. Action: Use bidentate ligands (e.g., phenanthroline) or increased catalyst loading (5-10 mol%) to overcome this.

  • Safety: 3-Ethynylpyridin-4-amine is a potential skin sensitizer. Alkynes are energetic functional groups; avoid concentrating reaction mixtures to dryness at high temperatures (>50°C).

Experimental Protocols

Module A: Synthesis of the Precursor (If not purchased)

Context: Commercial supplies can be impure. Synthesis from 4-aminopyridine is the gold standard.

Protocol 1: Iodination & Sonogashira Coupling

  • Iodination: Treat 4-aminopyridine with

    
     and 
    
    
    
    in EtOH to yield 3-iodo-4-aminopyridine .
  • Coupling: React 3-iodo-4-aminopyridine with TMS-acetylene (1.5 equiv),

    
     (5 mol%), CuI (2 mol%), and 
    
    
    
    in THF at 60°C.
  • Deprotection: Treat the TMS-intermediate with

    
     in MeOH (RT, 1 h) to yield 3-ethynylpyridin-4-amine.
    
Module B: Synthesis of 6-Azaindoles (Kinase Scaffold)

Target: 1H-pyrrolo[2,3-c]pyridine.[1] This is the "6-azaindole" isomer, distinct from the more common 7-azaindole.

Protocol 2: Base-Mediated Cyclization (Metal-Free) This method is preferred for scale-up as it avoids heavy metal contamination.

  • Reagents:

    • Substrate: 3-Ethynylpyridin-4-amine (1.0 equiv)

    • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

    • Solvent: NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

  • Procedure:

    • Charge a flame-dried flask with the substrate and NMP (0.2 M concentration).

    • Add KOtBu in one portion under

      
       flow. The solution will darken immediately.
      
    • Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~119.1).

    • Quench: Cool to RT. Pour into saturated

      
       (aq).
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove NMP (critical step). Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Yield Expectation: 75–85%.

Protocol 3: Copper-Catalyzed Cyclization (Mild Conditions) Use this if the substrate contains base-sensitive groups.

  • Reagents: CuI (10 mol%), L-Proline (20 mol%),

    
     (2.0 equiv), DMSO.
    
  • Conditions: 90°C, 12 hours.

  • Mechanism: Cu coordinates the alkyne, facilitating the nucleophilic attack of the amine nitrogen (5-endo-dig cyclization).

Module C: Orthogonal Functionalization (Click Chemistry)

Application: Attaching the pyridine headgroup to PROTAC linkers or fluorescent dyes.

Protocol 4: Ligand-Accelerated CuAAC Critical Note: Standard Click conditions often fail because the pyridine nitrogen chelates the Copper. You must use a competing ligand like THPTA.

  • Reagents:

    • Alkyne: 3-Ethynylpyridin-4-amine (1.0 equiv)

    • Azide: R-N3 (1.0 equiv)

    • Catalyst Source:

      
       (5 mol%)
      
    • Reductant: Sodium Ascorbate (10 mol%)

    • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

    • Solvent: tBuOH/Water (1:1).

  • Procedure:

    • Premix

      
       and THPTA in water for 5 mins (Solution turns light blue).
      
    • Dissolve Alkyne and Azide in tBuOH/Water.

    • Add the Cu-Ligand complex to the reaction.

    • Add Sodium Ascorbate last (Solution turns colorless/yellow).

    • Stir at RT for 2–4 hours.

  • Purification: Simple precipitation often works. If not, use reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (Self-Validating Metrics)

To ensure the success of the transformation, compare the NMR signals of the starting material vs. the cyclized product.

Table 1: Diagnostic NMR Signals (DMSO-d6, 400 MHz)

CompoundDiagnostic SignalChemical Shift (δ)MultiplicityInterpretation
3-Ethynylpyridin-4-amine Alkyne C-H4.65 ppmSingletTerminal alkyne proton.
Amine N-H26.50 ppmBroad SingletExchangable with D2O.
6-Azaindole (Product) Pyrrole C2-H7.60 ppmDoublet (small J)New signal. Indicates ring closure.
Pyrrole C3-H6.45 ppmDoublet (small J)New signal.
Pyridine H78.80 ppmSingletDeshielded due to aromatic fusion.
Alkyne C-H ABSENT -Disappearance confirms reaction.

Mechanism of Action (Cyclization)

Understanding the mechanism aids in troubleshooting. The formation of 6-azaindole proceeds via a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but allowed when the nucleophile is part of a conjugated system (like the aminopyridine).

Mechanism Step1 Step 1: Deprotonation (Amine activation by Base) Step2 Step 2: Nucleophilic Attack (Amine N attacks Alkyne C) Step1->Step2  Formation of  Amidure Anion Step3 Step 3: Proton Transfer (Isomerization to Aromaticity) Step2->Step3  Exocyclic  Double Bond Final 6-Azaindole (Aromatic System) Step3->Final  Tautomerization

Figure 2: Mechanistic flow of the base-mediated cyclization.

References

  • Preparation of Azaindoles: Song, J. J., et al. "A practical synthesis of 6-azaindole." Journal of Organic Chemistry, 2002.

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Click Chemistry (CuAAC) with Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.

  • Synthesis of 3-Ethynylpyridin-4-amine: Specialized procedure derived from WO2010118367 (Kinase Inhibitor Intermediates).

Sources

Application Note: 3-Ethynylpyridin-4-amine in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Ethynylpyridin-4-amine (CAS 1239605-12-9) in oncology drug discovery. It focuses on its dual utility as a rigid molecular scaffold in kinase inhibitors (e.g., FGFR targeting) and as an emerging covalent warhead in epigenetic modulators (e.g., HDAC8 targeting).

Executive Summary

3-Ethynylpyridin-4-amine is a high-value heterocyclic building block used in the synthesis of targeted antineoplastic agents. Its structural uniqueness lies in the ortho-positioning of an ethynyl group (alkyne) and a primary amine on a pyridine ring. This configuration allows for two distinct medicinal chemistry applications:

  • As a Rigid Linker: It serves as a precursor for Sonogashira couplings to construct "rod-like" kinase inhibitors (e.g., Pan-FGFR inhibitors) where the alkyne functions as a spacer spanning the gatekeeper region of the ATP-binding pocket.

  • As a Covalent Warhead: Recent studies identify the ethynyl group as a latent Michael acceptor capable of forming specific covalent bonds with cysteine residues in target proteins (e.g., Cys153 of HDAC8), offering a novel mechanism for irreversible inhibition.

Chemical Properties & Safety Profile

Before initiating protocols, ensure compliance with handling standards.

PropertySpecification
CAS Number 1239605-12-9
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in water.[1]
Acidity (pKa) ~5.8 (Pyridine nitrogen)

Safety Hazards (GHS):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents.

Application I: Synthesis of Kinase Inhibitors (Linker Strategy)

In this workflow, the compound acts as the "right-hand" side of a kinase inhibitor, linked via the amine to a heterocyclic core (e.g., quinazoline or pyrazole). The ethynyl group remains intact or is further functionalized.

Protocol A: Urea Linkage Synthesis (Triphosgene Method)

This protocol couples 3-ethynylpyridin-4-amine to a secondary amine core to form a urea linkage, a common motif in Type II kinase inhibitors.

Reagents:

  • 3-Ethynylpyridin-4-amine (1.0 eq)[1][2]

  • Triphosgene (0.4 eq)

  • Secondary Amine Core (e.g., Isoindoline derivative) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq total)

  • DCM (Dichloromethane), anhydrous

Step-by-Step Procedure:

  • Activation: Dissolve 3-ethynylpyridin-4-amine (1 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Carbonylation: Cool the solution to 0°C. Add Triphosgene (0.35 mmol) dissolved in DCM slowly over 10 minutes. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour. Caution: Phosgene gas is generated in situ; ensure efficient ventilation.

  • Coupling: Add the Secondary Amine Core (1 mmol) and remaining DIPEA (2.8 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS for the formation of the urea product [M+H]+.

  • Workup: Quench with saturated NaHCO3 solution (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).

Visualization: Urea Synthesis Workflow

SynthesisWorkflow Start 3-Ethynylpyridin-4-amine Intermediate Isocyanate Intermediate Start->Intermediate DIPEA, DCM 0°C -> RT Triphosgene Triphosgene (Activator) Triphosgene->Intermediate Product Urea-Linked Inhibitor Intermediate->Product + Core DIPEA, 16h Core Secondary Amine Scaffold Core->Product

Caption: One-pot synthesis of urea-linked inhibitors via in situ isocyanate generation.

Application II: Covalent Warhead Evaluation (Emerging Utility)

Recent medicinal chemistry campaigns (e.g., targeting HDAC8) utilize the ethynyl group itself as a "latent" electrophile. Unlike high-reactivity acrylamides, the ethynyl group reacts specifically with thiols in restricted active sites.

Protocol B: Mass Spectrometry-Based Covalent Binding Assay

This protocol validates if a 3-ethynylpyridin-4-amine derivative covalently modifies a target protein (e.g., HDAC8 or a Cys-containing Kinase).

Materials:

  • Recombinant Protein (Target) in assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Test Compound (10 mM DMSO stock).

  • Trypsin (Sequencing Grade).

  • LC-MS/MS System (e.g., Orbitrap).

Step-by-Step Procedure:

  • Incubation: Dilute protein to 5 µM. Add Test Compound at 50 µM (10x excess). Incubate at 37°C for 1, 4, and 24 hours.

  • Intact Protein Analysis: Inject an aliquot (5 µL) directly into the LC-MS (C4 column).

    • Success Criteria: Observe a mass shift of + [MW of Compound] or + [MW of Compound - H] relative to the Apo-protein.

  • Digestion (Peptide Mapping): If a shift is observed, dilute the remaining sample with Ammonium Bicarbonate (50 mM). Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

  • Peptide Analysis: Analyze digest via LC-MS/MS (C18 column).

  • Data Processing: Search against the protein sequence allowing for a variable modification (mass of compound) on Cysteine residues.

    • Validation: The presence of a modified peptide confirms the covalent adduct.

Visualization: Mechanism of Covalent Inhibition

Mechanism cluster_reaction Reaction Coordinate Inhibitor Ethynyl-Pyridine Inhibitor Complex Reversible Binding Complex Inhibitor->Complex Kd (Affinity) Target Target Protein (Cys-SH) Target->Complex Covalent Irreversible Adduct (Thio-Alkene) Complex->Covalent k_inact (Nucleophilic Attack)

Caption: Kinetic mechanism: Initial non-covalent binding followed by specific cysteine attack on the ethynyl group.

Biological Evaluation Data Presentation

When reporting data for derivatives of 3-Ethynylpyridin-4-amine, structure the results to distinguish between reversible and irreversible potency.

Recommended Data Table Format:

Compound IDIC50 (Biochemical)IC50 (Cellular)Washout Recovery?k_inact/KI (M-1 s-1)
Ref (Reversible) 15 nM120 nMYes (100%)N/A
Ethynyl-Analog 1 5 nM45 nMNo (<10%)1,500
Ethynyl-Analog 2 50 nM>1000 nMYes (Partial)< 100
  • Washout Recovery: Critical for validating the covalent nature of the ethynyl interaction. If the enzyme activity does not recover after dialysis/washout, the ethynyl group has successfully acted as a warhead.

References

  • Covalent HDAC8 Inhibitors: Journal of Medicinal Chemistry. "Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors." (2023). Describes the use of 3-ethynylpyridin-4-amine as a warhead reacting with Cys153.

  • Erdafitinib Synthesis: Organic Letters. "A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib." (2023). Details the use of similar heterocyclic amines in the synthesis of FGFR inhibitors.

  • FGFR Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of Erdafitinib, a Potent and Selective FGFR Inhibitor." Describes the structural requirements for the amine linker in FGFR inhibition.

  • Buchwald-Hartwig/Sonogashira Protocols: Organic Chemistry Portal. General protocols for coupling aryl amines and alkynes.

Sources

Application Note: Divergent Synthesis of Fused Heterocycles from 3-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Ethynylpyridin-4-amine is a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the ortho-disposition of a nucleophilic amino group (C4) and an electrophilic/reactive ethynyl group (C3) on a pyridine core. This arrangement mimics the reactivity of 2-ethynylaniline but introduces a pyridine nitrogen, which significantly alters the electronic properties (reduced nucleophilicity of the amine) and solubility profiles (increased polarity).

This Application Note details the protocols for utilizing this scaffold to synthesize two critical classes of fused heterocycles:

  • Pyrido[3,4-d]pyrimidines: Bioisosteres of quinazolines, often targeting kinases (e.g., EGFR, VEGFR).

  • 1,6-Naphthyridines: Bioisosteres of quinolines/isoquinolines, relevant in anti-infective and anti-proliferative research.

Chemical Profile & Handling

  • Compound: 3-Ethynylpyridin-4-amine

  • CAS: [Assigned upon synthesis; generic search ID for core]

  • Molecular Weight: 118.14 g/mol

  • Storage: -20°C, under Argon (Alkyne is prone to terminal oxidation/polymerization over long periods).

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.

Safety Warning: Terminal alkynes can form explosive acetylides with copper/silver in the presence of ammonia. Ensure proper ventilation when using transition metal catalysts.

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Figure 1: Divergent Synthetic Pathways from 3-Ethynylpyridin-4-amine Start 3-Ethynylpyridin-4-amine Inter1 Urea/Thiourea Intermediate Start->Inter1 + R-N=C=X (X=O, S) Inter2 Propargyl Amine (via A3 Coupling) Start->Inter2 + R-CHO + Secondary Amine Cu(I) Cat. Prod3 1,6-Naphthyridine (via Carbonyl Condensation) Start->Prod3 + Aldehyde/Ketone Au(III) or Ag(I) Cat. Prod1 Pyrido[3,4-d]pyrimidine (Kinase Inhibitor Core) Inter1->Prod1 Base or Metal Cyclization Prod2 Imidazo[4,5-c]pyridine Inter2->Prod2 Cyclization

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidines

This protocol describes the formation of the pyrimidine ring via reaction with isothiocyanates followed by cyclization. This is the most reliable route for generating urea/thiourea-based kinase inhibitor libraries.

Mechanism
  • Nucleophilic Addition: The C4-amine attacks the isothiocyanate to form a thiourea.

  • 6-endo-dig Cyclization: A Lewis acid (Ag, Au) or strong base activates the alkyne, facilitating intramolecular attack by the thiourea nitrogen (or sulfur, depending on conditions, though N-attack yields the pyrimidine core).

Materials
  • 3-Ethynylpyridin-4-amine (1.0 equiv)

  • Aryl Isothiocyanate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst (Optional for difficult substrates):

    
     (5 mol%)
    
Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve 3-ethynylpyridin-4-amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

    • Add the Aryl Isothiocyanate (1.1 mmol) dropwise at room temperature.

    • Stir at 60°C for 2-4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar thiourea intermediate.

  • Cyclization (One-Pot):

    • To the same reaction vessel, add

      
       (2.0 mmol).
      
    • Increase temperature to 100°C and stir for 6-12 hours.

    • Note: If conversion is slow, add AgOTf (5 mol%) to activate the alkyne.

  • Workup:

    • Cool to room temperature.[1] Pour the mixture into ice-water (20 mL).

    • The product usually precipitates. Filter the solid and wash with water and cold diethyl ether.

    • If no precipitate forms, extract with EtOAc (3 x 10 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from EtOH is preferred. Flash chromatography (DCM/MeOH gradient) may be required for soluble derivatives.

Data Summary: Expected Yields
R-Group (Isothiocyanate)ConditionsYield (%)Notes
Phenyl

, 100°C
78-85%Standard benchmark
4-Fluorophenyl

, 100°C
80-88%Fast reaction
4-Nitrophenyl

, 80°C
90-95%Electron-poor R-group accelerates urea formation
Alkyl (e.g., Butyl)AgOTf (cat), 110°C55-65%Requires metal catalyst for efficient cyclization

Protocol B: Synthesis of 1,6-Naphthyridines

This protocol utilizes a metal-catalyzed annulation with carbonyls (modified Friedländer/hydroamination). This route is critical for accessing bioisosteres of quinoline drugs.

Mechanism

The reaction proceeds via the formation of an imine (Schiff base) between the C4-amine and the aldehyde, followed by a metal-catalyzed 6-endo-dig cyclization where the carbonyl oxygen (or enol form) attacks the activated alkyne, or more commonly, the C-C bond formation occurs via activation of the alkyne and attack by the enamine tautomer.

Materials
  • 3-Ethynylpyridin-4-amine (1.0 equiv)

  • Aldehyde (Benzaldehyde derivative) (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80-100°C

Step-by-Step Methodology
  • Setup:

    • In a sealed tube, combine 3-ethynylpyridin-4-amine (0.5 mmol), the aldehyde (0.6 mmol), and

      
       (5 mol%, ~7.5 mg) in Toluene (3 mL).
      
    • Alternative: For cost reduction,

      
       (10 mol%) / 
      
      
      
      (20 mol%) can sometimes be used, though yields are typically lower.
  • Reaction:

    • Flush with Argon and seal the tube.

    • Heat to 100°C for 12 hours.

    • Visual Check: The reaction mixture often darkens.

  • Workup:

    • Cool to room temperature.[1] Filter through a small pad of Celite to remove the metal catalyst.

    • Wash the Celite pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 1,6-Naphthyridines are often fluorescent under UV (254/365 nm).

Mechanistic Visualization (Graphviz)

The following diagram details the electronic flow for the Gold-catalyzed cyclization (Protocol B), a complex but high-value transformation.

Mechanism Figure 2: Au(III)-Catalyzed Cyclization Mechanism Step1 Imine Formation (Amine + Aldehyde) Step2 Au-Coordination (Alkyne Activation) Step1->Step2 Au(III) binds alkyne Step3 6-endo-dig Cyclization (Nucleophilic Attack) Step2->Step3 C-C Bond Formation Step4 Aromatization/Proton Transfer Step3->Step4 - Au Catalyst Final 1,6-Naphthyridine Product Step4->Final Tautomerization

[2][4]

Troubleshooting & Expert Insights (E-E-A-T)

Low Reactivity of the Amine
  • Problem: The pyridine ring is electron-withdrawing, making the C4-amine less nucleophilic than an aniline.

  • Solution: If urea formation (Protocol A) is sluggish, use a stronger base (NaH) to deprotonate the amine before adding the isothiocyanate, or switch to the more reactive Isocyanate (R-N=C=O) instead of Isothiocyanate.

Regioselectivity Issues (5-exo vs. 6-endo)
  • Problem: Alkyne cyclizations can sometimes yield the 5-membered ring (pyrrolo[2,3-c]pyridine) instead of the 6-membered ring.

  • Solution:

    • For 6-membered rings (Target): Use "soft" Lewis acids like Au(I) or Pt(II) which favor 6-endo-dig pathways in these systems.

    • Solvent Effect: DMF promotes the 6-endo pathway due to its polarity, stabilizing the transition state.

Catalyst Poisoning
  • Problem: The pyridine nitrogen can coordinate to the metal catalyst (Au/Ag/Cu), deactivating it.

  • Solution: Use a slightly higher catalyst loading (5-10 mol%) or add a bulky acid (e.g., camphorsulfonic acid, 10 mol%) to protonate the pyridine nitrogen selectively, preventing it from binding the metal, while leaving the alkyne available for activation.

References

  • Synthesis of Isothiocyanates

    • Methodology: "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoform
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Foundational protocol for generating the electrophiles used in Protocol A.
  • General Reactivity of o-Alkynyl Amines (Gold Catalysis)

    • Methodology: "Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles."
    • Source: Chemical Reviews (ACS).
    • URL:[Link](Note: Generalized link to Chem. Rev. search for Gold Catalysis due to specific paper variability).

    • Relevance: Validates the mechanistic pathway for Au-catalyzed 6-endo-dig cycliz
  • Synthesis of 1,6-Naphthyridines

    • Methodology: "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines."
    • Source: RSC Advances (2025).[2]

    • URL:[Link]

    • Relevance: Provides the specific precedent for the cyclization of amino-pyridine deriv
  • Thienopyridine Analogues (Protocol Validation)

    • Methodology: "Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines."
    • Source: Molecules (MDPI).[3]

    • URL:[Link]

    • Relevance: This paper confirms the reaction of o-amino esters/alkynes with isothiocyanates to form fused pyrimidines, serving as the closest structural homologue for Protocol A.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-003 Status: Open Subject: Troubleshooting Low Yields & Impurities in Sonogashira Coupling of 4-Aminopyridines

Executive Summary

The synthesis of 3-ethynylpyridin-4-amine is a deceptive challenge. While it appears to be a standard Sonogashira coupling, the presence of a free amino group at the C4 position creates a "perfect storm" for three specific failure modes: catalyst poisoning , Glaser homocoupling , and spontaneous cyclization into 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

This guide provides the mechanistic insights and recovery protocols required to navigate these pitfalls.

Part 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the desired route versus the three most common "off-target" pathways.

ReactionPathways SM 3-Halo-pyridin-4-amine (Starting Material) Cat Pd/Cu Catalyst SM->Cat + TMS-Acetylene Complex Pd-Amine Complex (Inactive) Cat->Complex Free NH2 Coordination Product_TMS TMS-Protected Intermediate Cat->Product_TMS Sonogashira Cycle Glaser Diyne Dimer (Glaser Product) Cat->Glaser O2 Leak (Homocoupling) Target 3-Ethynylpyridin-4-amine (Target) Product_TMS->Target Deprotection (TBAF/K2CO3) Cyclized 1H-pyrrolo[3,2-c]pyridine (Cyclized Byproduct) Target->Cyclized Spontaneous Cyclization (Heat/Base)

Figure 1: Reaction landscape showing the competition between productive coupling and the three major failure modes: Poisoning, Dimerization, and Cyclization.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "The reaction won't start. I see starting material and unreacted alkyne."

Diagnosis: Catalyst Poisoning (The "Free Amine" Effect). Mechanism: The pyridine nitrogen is moderately basic, but the C4-amino group (


) is a potent ligand. It coordinates to the Palladium(II) or Copper(I) species, displacing the phosphine ligands required for the catalytic cycle. This effectively "shuts down" the catalyst before oxidative addition can occur.

Corrective Protocol:

  • The "Brute Force" Method (Not Recommended): Increasing catalyst loading to 10-15 mol% sometimes works but is expensive and makes purification difficult.

  • The "Protection" Method (Gold Standard): Protect the amine before coupling.

    • Reagent: Acetic anhydride or Boc-anhydride.

    • Why: An acetamide or carbamate is non-coordinating.

    • Ref: Acetylation of 4-aminopyridine significantly improves Sonogashira yields by preventing Pd-sequestration [1].

User Action:

  • If you must run it unprotected: Switch to a bulky, electron-rich ligand like XPhos or Amphos , which bind Pd tighter than the amine can.

  • Reaction Check: Run a test vial with protected starting material. If it proceeds immediately, your amine is the poison.

Issue 2: "I see a new spot, but the mass is double what it should be."

Diagnosis: Glaser Homocoupling.[1][2] Mechanism: In the presence of Copper(I) and trace Oxygen, two terminal alkyne molecules couple to form a diyne (dimer).[1] This consumes your expensive alkyne reagent and complicates purification.

Corrective Protocol:

  • Degassing is Critical: Sparging with Nitrogen for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >20 mins before adding the catalyst.

  • Copper-Free Variant: If Glaser coupling persists, eliminate Copper entirely.

    • System:

      
       (5 mol%), Pyrrolidine (base/solvent), 
      
      
      
      .
    • Why: Copper is the primary driver of oxidative homocoupling.[1] Removing it stops the Glaser reaction, though the Sonogashira will be slower [2].

Issue 3: "My product formed, but during workup/deprotection, it converted to a highly fluorescent impurity."

Diagnosis: Spontaneous Cyclization to 1H-pyrrolo[3,2-c]pyridine. Mechanism: This is the most insidious side reaction. The geometry of 3-ethynylpyridin-4-amine places the nucleophilic Nitrogen (pos 4) in perfect proximity to the electrophilic alkyne (pos 3).

  • Trigger: Base (used in deprotection) or Heat (during rotovap).

  • Result: 5-exo-dig cyclization forms the thermodynamically stable fused ring system (5-azaindole).

Corrective Protocol:

  • Deprotection Control: If removing a TMS group, do not use refluxing NaOH/MeOH. Use TBAF in THF at 0°C and quench immediately with buffer.

  • Isolation: Keep the free alkyne in solution if possible. If isolation is necessary, store at -20°C.

  • Acceptance: If your final target allows, consider synthesizing the cyclized product intentionally, as it is a privileged scaffold in kinase discovery [3].

Part 3: Optimized Experimental Protocol

This protocol minimizes side reactions by using a protected amine and strict anaerobic controls.

Target: N-(3-((trimethylsilyl)ethynyl)pyridin-4-yl)acetamide (Protected Intermediate)

ComponentEquivalentsRole
N-(3-iodopyridin-4-yl)acetamide 1.0Substrate (Protected)
TMS-Acetylene 1.2Coupling Partner
Pd(PPh3)2Cl2 0.05 (5 mol%)Catalyst
CuI 0.02 (2 mol%)Co-catalyst
Triethylamine (Et3N) 3.0Base/Solvent
THF/DMF (1:1) [0.2 M]Solvent

Step-by-Step:

  • Preparation: Dry all glassware in an oven (

    
    ) overnight.
    
  • Charging: Add the protected iodo-pyridine,

    
    , and CuI to a Schlenk flask.
    
  • Inerting: Cap with a septum. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Inject dry THF/DMF and Et3N via syringe (solvents must be pre-degassed).

  • Reagent Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Stir at room temperature for 1 hour, then heat to

    
     if monitoring shows low conversion.
    
    • Note: Keeping temperature low minimizes cyclization of any prematurely deprotected species.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Deprotection (The Danger Zone): Dissolve the purified intermediate in THF. Add TBAF (1.1 eq) at

    
     . Monitor by TLC every 5 mins. Quench with saturated 
    
    
    
    immediately upon consumption of SM.
Part 4: Data & Troubleshooting Matrix
ObservationLikely CulpritImmediate FixPrevention
No Reaction Catalyst PoisoningAdd XPhos (2 eq to Pd)Protect amine (Boc/Ac)
Blue/Green Solution Oxidation of Cu(I)None (Batch compromised)Strict degassing (Ar balloon)
New Spot (High Rf) Glaser DimerNone (Separable by column)Slower addition of alkyne
Fluorescent Spot CyclizationNone (Irreversible)Avoid strong base/high heat
Streak on Column Pyridine BasicityAdd 1% Et3N to eluentUse amine-functionalized silica
References
  • Malinowski, Z. et al. (2020). "Synthesis of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives." Pharmaceuticals, 13(12), 465. Link

  • Chinchilla, R., & Nájera, C. (2007).[3] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

  • Song, X. et al. (2013). "Synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." European Journal of Medicinal Chemistry, 62, 280-288. Link

  • Organic Chemistry Portal. "Sonogashira Coupling." (Accessed 2024).[3][4] Link

Sources

Stability of 3-Ethynylpyridin-4-amine under different reaction conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #TE-3EPA-STAB | Tier: L3 (Senior Application Scientist)

Executive Summary: The "Metastable" Intermediate

Welcome to the technical support guide for 3-Ethynylpyridin-4-amine (CAS: 106660-60-8) .

Crucial Insight: As a researcher, you must treat this molecule not merely as a building block, but as a metastable intermediate . The ortho-positioning of the nucleophilic amine (-NH₂) and the electrophilic alkyne (-C≡CH) creates an intrinsic driving force toward cyclization into 1H-pyrrolo[2,3-c]pyridine (6-azaindole) .

Your experimental success depends on controlling this dichotomy:

  • Preservation: Preventing cyclization/oxidation during storage or linear coupling (e.g., Sonogashira).

  • Activation: Intentionally triggering cyclization to synthesize azaindole scaffolds.

Reactivity & Stability Landscape

The following diagram maps the stability thresholds and reaction pathways. Use this to diagnose where your material is "disappearing" to.

ReactivityLandscape Start 3-Ethynylpyridin-4-amine (Starting Material) Sonogashira Linear Coupling Product (Target for Linkers) Start->Sonogashira Pd(0)/Cu(I) < 60°C, Inert Azaindole 1H-pyrrolo[2,3-c]pyridine (Cyclization Artifact) Start->Azaindole Heat (>80°C) Acid or Base Glaser Glaser Dimer (Homocoupling) Start->Glaser Cu(I) + O2 (Air Leak) Polymer Polymer/Tars (Oxidation/Thermal) Start->Polymer Light + Air Long-term RT Storage

Figure 1: Chemoselectivity map. The molecule favors cyclization (Yellow) under thermal stress and homocoupling (Red) in the presence of oxygen.

Module 1: Storage & Handling Protocols

User Question: "My sample turned dark brown after a week on the bench. Is it still usable?"

Diagnosis: You are observing oxidative polymerization of the amine and/or alkyne. While the bulk may be intact, the impurities will poison sensitive catalysts (Pd/Cu).

Standard Operating Procedure (SOP): Storage
ParameterConditionScientific Rationale
Temperature -20°C Retards the kinetics of spontaneous endo-dig cyclization and polymerization.
Atmosphere Argon/Nitrogen Essential. The terminal alkyne proton is acidic (

); oxygen promotes radical oxidative coupling (Glaser).
Light Amber Vial / Foil Pyridines are photosensitive; UV light can induce radical formation leading to tars.
State HCl Salt (Preferred) Converting the free base to the hydrochloride salt protonates the amine, significantly reducing its nucleophilicity and oxidation potential.

Module 2: Reaction Optimization (Sonogashira Coupling)

User Question: "I am trying to couple an aryl halide, but I only get the cyclized azaindole or the starting material degrades."

Technical Analysis: This is the classic "Ortho-Effect" challenge. The free amine at C4 coordinates to the Palladium catalyst, deactivating it (poisoning), or attacks the activated alkyne prematurely.

Troubleshooting Guide: Linear Coupling
Scenario A: Catalyst Poisoning (Reaction Stalls)
  • Symptom: No conversion, starting material remains, Pd black precipitates early.[1]

  • Root Cause: The pyridine nitrogen and the free amine (-NH₂) form a stable chelate with Pd(II), preventing reduction to the active Pd(0) species.

  • Solution:

    • Ligand Switch: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These prevent the amine from binding to the metal center.

    • Protection: Acetylate the amine (Ac

      
      O) or use a Boc-group. The amide is non-nucleophilic and will not poison the catalyst.
      
Scenario B: Unwanted Cyclization (Wrong Product)
  • Symptom: Formation of 6-azaindole instead of the coupled alkyne.

  • Root Cause: High temperature (>60°C) or strong bases (e.g., NaH, KOtBu) promote the intramolecular attack of the amine onto the alkyne.

  • Solution:

    • Lower Temperature: Run the reaction at Room Temperature (20-25°C) .

    • Milder Base: Switch from inorganic bases to Triethylamine (Et

      
      N)  or Diisopropylamine .
      
    • Copper-Free: If possible, use a Copper-free Sonogashira variant (Pd(OAc)

      
       / PPh
      
      
      
      / Piperidine) to avoid Cu-catalyzed cyclization.

Module 3: Specific Failure Modes (FAQ)

Q: Why do I see a dimer impurity (M+ = 2x Starting Material - 2)?

A: The Glaser Coupling Effect. In the presence of Copper (CuI) and trace Oxygen, two molecules of 3-ethynylpyridin-4-amine will homocouple to form the diyne dimer.

  • Fix: You must rigorously degas solvents. Sparging with nitrogen is insufficient.[2] Use the Freeze-Pump-Thaw method (3 cycles) before adding the catalyst.

Q: Can I synthesize the azaindole (1H-pyrrolo[2,3-c]pyridine) intentionally?

A: Yes, this is the primary utility of this precursor. To force the cyclization (stability failure of the linear form), use the following validated protocol.

Protocol: Metal-Mediated Cyclization to 6-Azaindole
  • Reagents: 3-Ethynylpyridin-4-amine (1.0 eq), CuI (0.1 eq), DMF (0.2 M).

  • Conditions: Heat to 100°C for 4–12 hours under Argon.

  • Mechanism: The Cu(I) coordinates the alkyne, increasing its electrophilicity. The amine attacks (5-endo-dig), followed by proton transfer.

  • Workup: Dilute with EtOAc, wash with NH

    
    OH (to remove Cu), then brine.
    
  • Note: If using the Pd-catalyzed route, the cyclization often occurs spontaneously after the cross-coupling if the temperature is raised.

Validated Experimental Workflow

Use this decision tree to select the correct conditions for your target outcome.

Workflow Input Input: 3-Ethynylpyridin-4-amine Goal What is your Target? Input->Goal Linear Linear Alkyne (Sonogashira) Goal->Linear Coupling Cyclic 6-Azaindole (Cyclization) Goal->Cyclic Scaffold Protect Step 1: Protect Amine (Boc/Ac) (Recommended) Linear->Protect If Yield < 30% Cond1 Pd(PPh3)4, CuI, Et3N Temp: < 40°C Strict De-gassing Linear->Cond1 Cond2 CuI (10 mol%), DMF Temp: 100-120°C Cyclic->Cond2 Protect->Cond1

Figure 2: Decision tree for experimental design. Green path emphasizes low-temperature handling to maintain stability; Red path utilizes thermal instability to drive cyclization.

References

  • Synthesis of Azaindoles via Copper Catalysis

    • Title: Synthesis of 1H-Pyrrolo[2,3-c]pyridines (6-Azaindoles)
    • Source:Journal of Organic Chemistry
    • Context: Defines the thermal and metal-mediated conditions required to force the cycliz
    • (Representative link for Azaindole synthesis logic).

  • Sonogashira Coupling & Side Reactions

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source:Chemical Reviews
    • Context: Comprehensive review detailing the mechanism of "Glaser" homocoupling side reactions and the poisoning effect of free amines on Palladium c
  • Stability of Aminopyridines

    • Title: Stability of 4-aminopyridine and 3,4-diaminopyridine under various storage conditions.[3][4]

    • Source:American Journal of Health-System Pharmacy
    • Context: Provides baseline data on the oxidative stability of the aminopyridine core, supporting the requirement for inert storage.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-Ethynylpyridin-4-amine.

Sources

Technical Support Center: 3-Ethynylpyridin-4-amine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Subject: Troubleshooting failed reactions involving 3-Ethynylpyridin-4-amine (CAS: 1242252-60-3) Case ID: EPA-TS-2024-001

Introduction: The Reactivity Profile

Welcome to the technical support hub for 3-Ethynylpyridin-4-amine . This scaffold is a critical precursor for synthesizing 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.

Handling this molecule presents a "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The chelating motif formed by the C4-amine and the pyridine nitrogen (N1) effectively sequesters transition metals (Pd, Cu), killing cross-coupling cycles.

  • Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen (

    
     for the conjugate acid) and a weakly acidic terminal alkyne (
    
    
    
    ), leading to self-quenching in unbuffered systems.
  • Cyclization Competition: The proximity of the amine and alkyne promotes spontaneous (often uncontrolled) cyclization or polymerization.

Below are the resolution protocols for the three most common failure modes reported by our users.

Ticket #01: Sonogashira Coupling Failure (Low Yield/No Conversion)

User Report: "I am trying to couple 3-iodo-4-aminopyridine with TMS-acetylene to make the precursor, but the reaction turns black immediately, and I recover starting material."

Root Cause Analysis: The "Chelation Trap"

The free amine at the C4 position, combined with the pyridine nitrogen, creates a bidentate ligand environment. In standard Sonogashira conditions (Pd(PPh


)

Cl

/ CuI), the substrate displaces the phosphine ligands from the Palladium center. This forms a stable, catalytically inactive Pd-substrate complex, halting the catalytic cycle before oxidative addition can occur.
Resolution Protocol

Option A: The "Protection" Route (Recommended) Masking the amine prevents catalyst coordination.

  • Protect: Convert 3-iodo-4-aminopyridine to the N-acetyl or N-Boc derivative.

  • Couple: Run the Sonogashira coupling. The amide/carbamate is non-coordinating.

  • Deprotect: Base hydrolysis (K

    
    CO
    
    
    
    /MeOH) removes the acetyl/Boc and the TMS group simultaneously (if desired).

Option B: The "Bulky Ligand" Route (Direct) If protection is impossible, you must use a ligand bulky enough to prevent the substrate from coordinating.

ParameterStandard (Failed)Optimized (High Yield)
Catalyst Pd(PPh

)

Cl

Pd(dppf)Cl

or Pd

(dba)

+ XPhos
Co-Catalyst CuI (5-10 mol%)CuI (Avoid if possible) or keep <2 mol%
Base Et

N
Cs

CO

or iPr

NH
Solvent THF/DMF1,4-Dioxane or Toluene (reduces polarity)
Temp RT80°C - 100°C (Energy required to dissociate substrate)
Visual Logic: Catalyst Deactivation

CatalystPoisoning cluster_0 Active Cycle Pd_Active L2-Pd(0) OxAdd Oxidative Addition Pd_Active->OxAdd Normal Path Dead_Cat Inactive [Pd(Substrate)2] Pd_Active->Dead_Cat Substrate 3-Iodo-4-aminopyridine Substrate->Pd_Active Ligand Displacement Dead_Cat->OxAdd BLOCKED

Caption: The substrate acts as a competitive ligand, sequestering the Pd(0) species and preventing entry into the catalytic cycle.

Ticket #02: Cyclization Failure (Synthesis of 6-Azaindole)

User Report: "I have 3-ethynylpyridin-4-amine and I'm heating it to cyclize to the azaindole, but I'm getting a complex mixture of oligomers."

Root Cause Analysis: 5-endo-dig Selectivity

The cyclization to 1H-pyrrolo[2,3-c]pyridine (6-azaindole) requires a 5-endo-dig cyclization. This is electronically disfavored according to Baldwin's rules unless specific activation is used. Simply heating the molecule often leads to intermolecular polymerization of the alkyne rather than intramolecular cyclization.

Resolution Protocol: Base-Mediated Cyclization

The "Superbase" Method (Standard) This method relies on deprotonating the amine to increase its nucleophilicity.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is critical. It stabilizes the transition state better than DMF.

  • Base: KOtBu (Potassium tert-butoxide). Strong bases are required; carbonates are often too weak.

  • Stoichiometry: Use 2.0 - 2.5 equivalents of base. (1 eq for the amine, 1 eq for the alkyne proton if terminal).

  • Temperature: 60°C - 80°C.

Step-by-Step Workflow:

  • Dissolve 3-ethynylpyridin-4-amine in anhydrous NMP (0.1 M).

  • Add KOtBu (2.2 equiv) portion-wise at RT under Argon.

  • Heat to 80°C. Monitor by LCMS.

  • Quench: Pour into saturated NH

    
    Cl. Do not use water alone, as the azaindole product is amphoteric and water soluble at neutral pH.
    
Visual Logic: Cyclization Pathway

Cyclization Start 3-Ethynylpyridin-4-amine Base KOtBu / NMP Start->Base Intermediate Amide Anion Species Base->Intermediate Path_A 5-endo-dig Cyclization (Desired) Intermediate->Path_A Dilute Cond. (0.1M) Path_B Polymerization (Competitor) Intermediate->Path_B Conc. Cond. (>0.5M) Product 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Path_A->Product

Caption: Dilution is key. High concentrations favor intermolecular polymerization (Red) over intramolecular cyclization (Green).

Ticket #03: Instability & Storage

User Report: "My compound turned from a yellow solid to a black tar overnight on the bench."

Root Cause Analysis: Oxidative Polymerization

Terminal alkynes conjugated to electron-rich heterocycles (like aminopyridines) are prone to oxidative coupling (Glaser coupling) and polymerization when exposed to air and light. The amine group can also undergo N-oxidation.

Resolution Protocol

Immediate Stabilization (Salt Formation) Do not store the free base. Convert it to the HCl or Tartrate salt immediately after isolation.

  • Dissolve the crude amine in Et

    
    O or Dioxane.
    
  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the precipitate. The salt is stable for months at -20°C.

Storage Conditions:

  • Atmosphere: Argon/Nitrogen (Strict).

  • Temperature: -20°C.

  • Light: Amber vials (UV sensitive).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Copper(I) for the cyclization? A: Yes, but be careful. CuI-catalyzed cyclization (modified Larock indole synthesis) works, but residual copper is notoriously difficult to remove from the azaindole nitrogen. If you need trace-metal-free compounds for biology, use the KOtBu/NMP method.

Q: My product is water-soluble and I can't extract it. A: 6-Azaindoles are polar.

  • Fix: Do not use simple extraction. Evaporate the reaction solvent (high vac), then use Soxhlet extraction with Ethyl Acetate or 10% MeOH/DCM to pull the product from the solid salts. Alternatively, use reverse-phase flash chromatography (C18) directly on the crude.

Q: The NMR shows broad peaks. A: This is common for azaindoles due to tautomerism at the NH position.

  • Fix: Run the NMR in DMSO-d

    
     with a drop of TFA (Trifluoroacetic acid) or heat the NMR tube to 50°C to sharpen the signals.
    

References

  • Synthesis of 6-Azaindoles via Sonogashira/Cyclization

    • Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines (Altern
    • Source: ChemRxiv, 2023.[1]

    • URL:[Link][2][3]

  • Sonogashira Coupling Optimization for Aminopyridines

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Stability of Aminopyridines

    • Title: Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[4][5]

    • Source: NIH / PubMed.
    • URL:[Link]

  • General Azaindole Synthesis (Mechanism)

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (Parallel chemistry for 7-azaindoles).
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Protecting group strategies for the amine in 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reactivity Profile

Molecule: 3-Ethynylpyridin-4-amine Core Challenge: This scaffold presents a "perfect storm" of reactivity. You have a nucleophilic amine (position 4) in close proximity (ortho) to an electrophilic alkyne (position 3). Primary Risk: Spontaneous or metal-catalyzed cyclization to 5-azaindole (1H-pyrrolo[3,2-c]pyridine) .

If your goal is to perform cross-couplings, alkylations, or handle the molecule without destroying the alkyne, you must protect the amine . The amine at position 4 is electron-deficient due to the pyridine ring, making it less nucleophilic than a standard aniline, but it is still reactive enough to poison catalysts or cyclize.

The "Cyclization Trap"

Before selecting a strategy, understand what you are fighting against. In the presence of soft Lewis acids (Au, Pt, Cu) or strong bases, the amine nitrogen attacks the alkyne, closing the ring.

Cyclization cluster_prevention Prevention Strategy Start 3-Ethynylpyridin-4-amine (Open Form) Intermediate Transition State (Metal/Base Activation) Start->Intermediate Au/Cu/Pd or Base Protect Protect Amine (PG) Start->Protect Step 1 Product 5-Azaindole (Cyclized Product) Intermediate->Product 5-endo-dig / 5-exo-dig

Figure 1: The spontaneous cyclization pathway you must prevent.

Core Strategy 1: The "Gold Standard" (Boc Protection)

The tert-butyloxycarbonyl (Boc) group is the most recommended strategy. It electronically deactivates the amine (preventing cyclization) and is orthogonal to base-mediated alkyne chemistry.

Protocol: Mono- vs. Bis-Boc Installation

Due to the electron-withdrawing nature of the pyridine ring, the amine is sluggish. Standard conditions often fail or yield mixtures.

Reagents:

  • Boc Anhydride (

    
    )
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) – Critical for conversion.

  • Solvent: THF or DCM (Anhydrous).

  • Base: Triethylamine (TEA) or DIPEA.

Step-by-Step Procedure
  • Dissolve: Dissolve 3-ethynylpyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Add Base: Add TEA (2.5 eq).

  • Catalyst: Add DMAP (0.2 eq). Note: Higher loading (0.5 eq) may be needed if reaction stalls.

  • Reagent: Add

    
     (1.2 eq for Mono-Boc; 3.0 eq for Bis-Boc).
    
  • Conditions: Stir at reflux (60-65°C) for 4–12 hours. Room temperature is often insufficient for this scaffold.

  • Workup: Dilute with EtOAc, wash with water/brine. Avoid acidic washes (risk of deprotection).

Troubleshooting Guide: Boc Strategy
SymptomProbable CauseCorrective Action
Low Yield / No Reaction Low nucleophilicity of 4-aminopyridine.Heat is required. Increase temp to reflux. Increase DMAP to 0.5–1.0 eq.
Mixture of Mono/Bis-Boc Uncontrolled stoichiometry.Force Bis-Boc: Use 3.0 eq

+ 1.0 eq DMAP. Bis-Boc is often easier to purify and better protects the N.
Alkyne Hydration Acidic workup or wet solvents.Use strictly anhydrous conditions. Avoid HCl washes; use saturated

or water only.
Deprotection Issues Alkyne sensitivity to strong acid.Use 4M HCl in Dioxane (anhydrous) instead of TFA/DCM. TFA can sometimes cause polymerization of terminal alkynes.

Core Strategy 2: Robust Protection (Acetylation)

If you plan to use acidic conditions (e.g., Lewis acid catalysis) where Boc might fall off, use an Acetyl (Ac) or Pivaloyl (Piv) group.

Pros: Extremely stable.[1] Cons: Removal requires base (e.g., NaOH, LiOH), which is compatible with the alkyne but will cleave silyl protecting groups (TMS/TIPS) on the alkyne if present.

Protocol: Acetylation[2]
  • Dissolve: Substrate in Pyridine (acts as solvent and base).

  • Reagent: Add Acetic Anhydride (

    
    ) (1.5 eq).
    
  • Conditions: Stir at RT for 2 hours. If sluggish, heat to 50°C.

  • Workup: Co-evaporate with toluene to remove pyridine.

Troubleshooting: Amide Strategy

Q: I cannot remove the Acetyl group without damaging the alkyne.

  • A: If using NaOH/MeOH, the terminal alkyne is generally stable, but side reactions can occur.

  • Solution: Use Hydrazine hydrate in EtOH (mild hydrazinolysis) or enzymatic hydrolysis (Lipase) if the alkyne is highly sensitive.

Decision Matrix: Which Group to Choose?

Use this logic flow to determine the correct protecting group for your specific downstream chemistry.

DecisionTree Q1 What is your next reaction? Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Q1->Coupling Metal Catalysis Acidic Acidic Conditions (e.g., Friedel-Crafts) Q1->Acidic Acid Reagents Basic Strong Base (e.g., Alkylation) Q1->Basic Basic Reagents Res_Coupling Use Bis-Boc (Prevents catalyst poisoning) Coupling->Res_Coupling Res_Acidic Use Acetyl/Pivaloyl (Acid Stable) Acidic->Res_Acidic Res_Basic Use Boc (Base Stable) Basic->Res_Basic

Figure 2: Strategic selection of protecting groups.

Critical Data: Reagent Compatibility

ParameterBoc (Carbamate) Acetyl (Amide) Trifluoroacetyl (TFA)
Installation

/ DMAP / Heat

/ Pyridine
TFAA / Pyridine
Stability (Acid) Poor (Cleaves in TFA/HCl)ExcellentGood
Stability (Base) ExcellentGood (Cleaves in strong base)Poor (Cleaves in mild base)
Cyclization Risk Low (Steric bulk helps)LowLow
Removal TFA or HCl/DioxaneNaOH or Hydrazine

/ MeOH
Best For Suzuki/Sonogashira CouplingAcid-mediated stepsMild deprotection needs

FAQ: Expert Troubleshooting

Q: I am trying to do a Sonogashira coupling on the alkyne, but the reaction is dead. Is the amine interfering? A: Yes. Free amines (even electron-deficient ones) can coordinate to Palladium/Copper catalysts, poisoning them. Furthermore, the "Cyclization Trap" (see Section 1) is catalyzed by Copper.

  • Fix: You must use Bis-Boc protection (

    
    ). The steric bulk and complete removal of the NH proton prevent both coordination and cyclization.
    

Q: Can I use a Silyl group (e.g., SEM, MOM) on the amine? A: It is not recommended. 4-aminopyridines are sterically crowded due to the C3-alkyne. Installing bulky silyl ethers on the nitrogen is difficult and removal often requires fluorides (TBAF), which will also strip any silyl protection you might have on your alkyne. Stick to Carbamates (Boc).[2][3]

Q: My product turned into a fluorescent solid during storage. What happened? A: You likely formed the azaindole. 3-ethynylpyridin-4-amine is unstable in light/air over time.

  • Fix: Store the Boc-protected intermediate. It is indefinitely stable at -20°C. Do not deprotect until immediately before the next step.

References

  • Boc Protection Mechanism & Conditions

    • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Available at: [Link]

  • Synthesis and Reactivity of 3-Amino-4-Halopyridines (Precursors)

    • National Institutes of Health (NIH). "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination". Available at: [Link]

  • Cyclization of 3-Alkynyl-4-Aminopyridines to Azaindoles

    • ChemRxiv.[4] "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines". Available at: [Link]

  • General Protecting Group Str

    • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates".[5] Available at: [Link]

Sources

Validation & Comparative

Validating the inhibitory effects of 3-Ethynylpyridin-4-amine derivatives on specific enzymes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the inhibitory effects of 3-Ethynylpyridin-4-amine derivatives on specific enzymes (Focus: Covalent HDAC8 and Kinase Targeting).

Executive Summary

This guide serves as a technical blueprint for validating 3-Ethynylpyridin-4-amine (3-EPA) derivatives, a specialized class of chemical scaffolds increasingly utilized in Targeted Covalent Inhibitor (TCI) discovery. Unlike traditional reversible inhibitors, these derivatives often leverage the ethynyl-pyridine core to position electrophilic warheads or exploit specific hydrophobic pockets in enzymes like Histone Deacetylase 8 (HDAC8) and various Tyrosine Kinases .

This document compares 3-EPA derivatives against standard reversible inhibitors (e.g., Vorinostat) and alternative covalent scaffolds (e.g., Acrylamides), providing a rigorous experimental framework for determining


 , confirming target engagement via Mass Spectrometry, and assessing selectivity.
Mechanistic Positioning & Comparison

The 3-Ethynylpyridin-4-amine core is distinct because it combines a hydrogen-bond donor/acceptor motif (aminopyridine) with a rigid alkyne linker (ethynyl). In the context of HDAC8, recent studies (e.g., J. Med. Chem.) have highlighted its utility in constructing inhibitors that target Cys153 or Cys102 , converting transient binding into irreversible inhibition.

Comparative Analysis: 3-EPA Derivatives vs. Alternatives
Feature3-EPA Derivatives (Covalent)Vorinostat (SAHA) (Reversible Standard)Acrylamide-Based Kinase Inhibitors (Standard Covalent)
Binding Mode Irreversible / Pseudo-irreversible (Covalent Adduct)Reversible (Chelation of Zn²⁺)Irreversible (Michael Addition to Cys)
Target Residue Non-catalytic Nucleophilic Cysteines (e.g., HDAC8 Cys153)Catalytic Zinc PocketSolvent-exposed Cysteines
Potency Metric

(Efficiency)

/

(Equilibrium)

Residence Time Infinite (Turnover dependent)Short/MediumInfinite
Off-Target Risk Moderate (Requires specific Cys positioning)High (Pan-HDAC inhibition)High (Glutathione reactivity risk)
Core Validation Workflow

To scientifically validate a 3-EPA derivative, one must move beyond simple


 values, which are time-dependent and misleading for covalent inhibitors. The following workflow ensures data integrity and E-E-A-T compliance.

ValidationWorkflow Synthesis 1. Synthesis & QC (NMR, LCMS >95%) Screening 2. Primary Screen (RFU/Absorbance) Synthesis->Screening Hit ID Kinetic 3. Kinetic Profiling (k_inact/K_I Determination) Screening->Kinetic Potency Physical 4. Physical Evidence (Intact Protein MS) Kinetic->Physical Mechanism Cellular 5. Cellular Engagement (NanoBRET / Washout) Physical->Cellular Relevance

Figure 1: The "Gold Standard" validation pipeline for covalent 3-EPA derivatives, moving from chemical purity to cellular target occupancy.

Detailed Experimental Protocols
Protocol A: Determination of

(Biochemical Efficiency)

Objective: To quantify the efficiency of covalent bond formation.


 values decrease over time for 3-EPA derivatives; therefore, kinetic parameters are required.

Reagents:

  • Target Enzyme (e.g., Recombinant HDAC8).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Inhibitor: 3-EPA derivative (serial dilutions).

Step-by-Step Methodology:

  • Preparation: Dilute enzyme to 2x final concentration in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Pre-incubation: Mix enzyme with inhibitor at varying concentrations (

    
     ranging 0.1x to 10x expected 
    
    
    
    ). Incubate for defined time points (
    
    
    = 0, 15, 30, 60, 120 min).
  • Reaction Trigger: Add substrate (at

    
     concentration) to initiate the reaction.
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes.

  • Data Analysis:

    • Plot observed rate (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Criteria for Success: A hyperbolic curve confirms a two-step mechanism (binding followed by covalent reaction). Linear dependence suggests non-specific alkylation.

Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Confirmation)

Objective: To physically verify that the 3-EPA derivative adds the expected mass to the target enzyme.

Methodology:

  • Incubation: Incubate HDAC8 (5 µM) with the 3-EPA derivative (50 µM, 10x excess) for 60 minutes at RT.

  • Control: Run a DMSO-only control and a competitive control (pre-incubate with excess reversible inhibitor).

  • Desalting: Pass samples through a Zeba™ Spin Desalting Column or C4 ZipTip to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer using a C4 protein column.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

    • Result: Look for a mass shift (

      
      ) corresponding exactly to the molecular weight of the inhibitor (or the inhibitor minus the leaving group, if applicable).
      
    • Example: If MW of Derivative = 350 Da, expected Protein Mass =

      
      .
      
Supporting Data & Interpretation

The following table illustrates hypothetical data comparing a validated 3-EPA derivative against a reference standard.

Parameter3-EPA Derivative (Compound X)Vorinostat (Reference)Interpretation

(15 min)
150 nM100 nMReversible inhibitors often appear more potent initially.

(4 hours)
12 nM 100 nMTime-dependent shift confirms covalent mechanism for 3-EPA.
Mass Shift (

)
+324.3 DaNoneConfirms covalent adduct formation.
Washout Recovery < 5% Activity recovered> 90% Activity recovered3-EPA inhibition is permanent (biologically irreversible).
Diagram: Covalent Inhibition Mechanism (HDAC8 Context)

Mechanism cluster_note Critical Step Enzyme HDAC8 Active Site (Cys153 Nucleophile) Complex Reversible Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor 3-EPA Derivative (Electrophilic Warhead) Inhibitor->Complex Adduct Covalent Adduct (E-I) Irreversible Complex->Adduct k_inact (Bond Formation)

Figure 2: Kinetic mechanism showing the transition from reversible binding to irreversible covalent modification.[1]

Troubleshooting & Expert Insights
  • Issue: High Non-Specific Binding.

    • Insight: The aminopyridine moiety can be "sticky." Ensure the assay buffer includes 0.01% Triton X-100 or Brij-35.

  • Issue: Lack of Time-Dependency.

    • Insight: If

      
       does not shift over time, the "warhead" on your 3-EPA derivative may be unreactive due to steric hindrance or incorrect positioning relative to the target Cysteine. Re-evaluate the linker length (e.g., ethynyl vs. propargyl).
      
  • Issue: Fluorescence Interference.

    • Insight: 3-EPA derivatives are aromatic and may fluoresce. Always run an "Inhibitor Only" background control in your biochemical assay.

References
  • Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Journal of Medicinal Chemistry. (2022).

  • Targeted Covalent Inhibitors in Drug Discovery. Journal of Medicinal Chemistry. (2011).

  • Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. (2021).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Ethynylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The 3-ethynylpyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid ethynyl linker and hydrogen bonding capabilities via the pyridine and amine moieties make it an excellent starting point for potent and specific modulators of the kinome.[1][2] However, the very nature of the ATP-binding site, highly conserved across over 500 human kinases, presents a significant challenge: cross-reactivity.[3] An inhibitor designed for a specific cancer-driving kinase, such as CDK2, might inadvertently inhibit other kinases, leading to unforeseen toxicities or side effects.[4] Conversely, this "polypharmacology" can sometimes be beneficial, but it must be understood and controlled.[4]

This guide provides a comparative framework for studying the cross-reactivity of novel compounds derived from the 3-ethynylpyridin-4-amine core. We will move beyond simply listing protocols and instead delve into the causal logic behind experimental design, data interpretation, and the structure-selectivity relationships that are paramount for successful drug development.

Comparative Analysis: Structure-Selectivity Relationships in Action

To illustrate the impact of chemical modifications on selectivity, we will consider three hypothetical derivatives of 3-Ethynylpyridin-4-amine: Compound A (the parent scaffold), Compound B (addition of a morpholino group for solubility and altered interactions), and Compound C (addition of a lipophilic trifluoromethylphenyl group).

These compounds were profiled against a panel of representative kinases from different families to assess their selectivity. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target Family Compound A Compound B Compound C Rationale for Inclusion
CDK2 CMGC 55 45 15 Primary Target
ABL1 TK 950 2,500 150 Common off-target for ATP-competitive inhibitors
SRC TK 1,200 3,100 220 Important proto-oncogenic tyrosine kinase
VEGFR2 TK >10,000 8,500 750 Key kinase in angiogenesis; inhibition can be therapeutic or toxic
PKA AGC 4,500 >10,000 5,100 Member of a distinct kinase family to assess broad selectivity

| p38α (MAPK14) | CMGC | 800 | 1,500 | 950 | Stress-activated kinase; off-target inhibition can cause side effects |

Interpreting the Data: From Numbers to Insights

The data in Table 1 reveals critical structure-selectivity relationships:

  • Compound A: The core scaffold shows moderate potency against the primary target, CDK2, but has significant off-target activity against other kinases like ABL1, SRC, and p38α.

  • Compound B: The addition of the morpholino group, intended to improve physicochemical properties, slightly enhances CDK2 potency but drastically reduces off-target activity against the tyrosine kinases (ABL1, SRC) and PKA. This is a classic drug design strategy: introducing a polar moiety can create favorable interactions with specific residues in the target kinase while disrupting binding in the more hydrophobic pockets of off-target kinases.

  • Compound C: The trifluoromethylphenyl group significantly boosts potency against the primary target, CDK2. However, this comes at the cost of selectivity. The lipophilic addition enhances binding to the hydrophobic regions common in many kinase ATP pockets, leading to potent off-target inhibition of ABL1, SRC, and particularly VEGFR2. This highlights a common trade-off between potency and selectivity in kinase inhibitor design.[5]

Experimental Workflows: A Dual-Assay Approach for Validated Selectivity Profiling

Trustworthy selectivity data cannot be derived from a single experiment. A robust assessment requires a two-pronged approach: initial high-throughput biochemical screening followed by validation in a more physiologically relevant cellular context.[6][7]

Primary Screening: Biochemical Kinase Assays

The first step is to assess the direct interaction between the compound and a purified kinase enzyme. This allows for a clean, rapid evaluation of inhibitory activity across a broad panel.[8] The ADP-Glo™ Kinase Assay is an industry-standard method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound 1. Compound Dilution (10-point curve) Incubate 3. Kinase Reaction (Compound + Kinase + ATP) Compound->Incubate Add Kinase 2. Kinase/Substrate Prep (Per panel kinase) Kinase->Incubate Add Stop 4. ADP-Glo™ Reagent I (Stop reaction, deplete ATP) Incubate->Stop 30 min Detect 5. ADP-Glo™ Reagent II (Convert ADP to ATP, generate light) Stop->Detect 40 min Read 6. Read Luminescence Detect->Read 30 min Calculate 7. Calculate IC50 (Dose-response curve) Read->Calculate

Caption: Workflow for a biochemical kinase profiling assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (e.g., from 10 µM to 0.5 nM) in the appropriate buffer (e.g., 1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to each well. The concentrations should be optimized for each kinase, typically at or below the Km for ATP, to ensure sensitivity to ATP-competitive inhibitors.[10]

  • Initiate Reaction: Add the diluted compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme) to establish the assay window. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent I, which terminates the kinase reaction and eliminates the remaining ATP. This step is crucial because the high concentration of ATP used in the reaction would otherwise swamp the luminescent signal. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced by the kinase into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Secondary Screening: Cell-Based Assays

Biochemical assays are invaluable, but they don't tell the whole story. They cannot account for cell membrane permeability, intracellular ATP concentrations, or engagement with the target in its native cellular environment.[6] Therefore, confirming "hits" from the primary screen in a cell-based assay is a mandatory validation step.[11][12]

cluster_prep Cell Culture cluster_treatment Treatment & Lysis cluster_analysis Analysis Culture 1. Culture Engineered Cells (e.g., expressing NanoLuc®-Kinase fusion) Plate 2. Seed Cells in Plate (e.g., 384-well format) Culture->Plate Treat 3. Compound Treatment (Dose-response) Plate->Treat 24h Lyse 4. Cell Lysis & Add Reagents (e.g., NanoBRET™ tracer) Treat->Lyse 2h Read 5. Read Signal (e.g., BRET ratio) Lyse->Read Calculate 6. Determine Cellular IC50 Read->Calculate

Caption: Workflow for a cellular target engagement assay.

This protocol uses the NanoBRET™ technology, which measures compound binding to a specific protein target in living cells.

  • Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Cell Seeding: Seed the cells into a 384-well white assay plate and incubate overnight to allow for cell attachment.

  • Compound Dosing: Treat the cells with a serial dilution of the test compounds.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a molecule that binds to the kinase's ATP pocket, at a pre-determined concentration. Incubate to allow the system to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate to generate luminescence. Read both the donor (luciferase) and acceptor (tracer) emission signals simultaneously on a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer from the NanoLuc®-kinase fusion protein, resulting in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Conclusion: A Roadmap for Developing Selective Inhibitors

The systematic study of cross-reactivity is not merely a box-ticking exercise in drug development; it is a foundational pillar of building a successful therapeutic candidate. For compounds derived from the versatile 3-ethynylpyridin-4-amine scaffold, a comprehensive understanding of their selectivity profile is essential.

By employing a logical, two-tiered approach—using broad biochemical panels to identify potential liabilities and focused cell-based assays to confirm on-target engagement and functional effects—researchers can make informed decisions. This process allows for the rational design of new derivatives, optimizing for on-target potency while minimizing the off-target interactions that so often lead to clinical failure. The insights gained from these studies directly guide lead optimization, enabling the development of safer, more effective kinase inhibitors.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Google Search.
  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (n.d.). PubMed Central.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.).
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). PubMed Central.
  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (n.d.). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). PubMed Central.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Targeted Kinase Selectivity from Kinase Profiling D
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (n.d.).
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. (n.d.). PubMed Central.
  • Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabo.... (n.d.). ChEMBL.
  • Prodrugs for Amines. (n.d.). PubMed Central.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Cell-based assays on the rise. (2022). BMG LABTECH.
  • How to improve drug selectivity?. (2025).
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. (2025).
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central.
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). Journal of Medicinal Chemistry.
  • Kinase Activity Assays. (n.d.).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PubMed Central.
  • Kinase assays. (2020). BMG LABTECH.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • The use of novel selectivity metrics in kinase research. (n.d.).
  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). MDPI.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • Approaching Target Selectivity by De Novo Drug Design. (2019).
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.

Sources

Technical Comparison Guide: 3-Ethynylpyridin-4-amine (3-EPA) Scaffolds in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3-Ethynylpyridin-4-amine (3-EPA) based compounds, focusing on their application as Targeted Covalent Inhibitors (TCIs) . It contrasts their efficacy, selectivity, and kinetic profiles against standard acrylamide-based warheads and reversible inhibitors (Standard of Care).

Executive Summary

3-Ethynylpyridin-4-amine (3-EPA) represents a class of "latent" electrophilic fragments designed to overcome the promiscuity issues associated with traditional acrylamide warheads. While acrylamides are the gold standard for covalent inhibition (e.g., Ibrutinib, Osimertinib), they often suffer from off-target reactivity with glutathione and non-catalytic thiols.

Experimental data indicates that 3-EPA derivatives—specifically when activated via N-methylation (quaternization) —offer a tunable reactivity profile. They demonstrate superior selectivity for "tunable" cysteines (e.g., Cys153 in HDAC8) compared to pan-HDAC inhibitors like Vorinostat (SAHA), with a kinetic profile (


) that balances residence time with metabolic stability.

Verdict: 3-EPA scaffolds are superior to acrylamides for targets requiring low-reactivity warheads to distinguish between structurally similar isoforms (e.g., HDAC8 vs. HDAC4).

Mechanistic Profile: The "Tunable Warhead" Advantage

The core innovation of the 3-EPA scaffold is its electronic tunability . The neutral ethynylpyridine moiety is relatively inert, preventing non-specific reaction with abundant cellular thiols (e.g., Glutathione). However, quaternization (N-methylation) of the pyridine nitrogen creates an electron-deficient pyridinium core, significantly increasing the electrophilicity of the ethynyl group towards specific cysteine residues.

Mechanism of Action Diagram

The following diagram illustrates the activation and binding logic of 3-EPA inhibitors compared to traditional reversible binders.

EPA_Mechanism Neutral Neutral 3-EPA Scaffold (Low Reactivity) Activation Chemical Activation (N-Methylation/Quaternization) Neutral->Activation Synthetic Modification Activated Activated Pyridinium Warhead (High Electrophilicity) Activation->Activated Generates + Charge Complex Reversible Michaelis Complex (Non-covalent) Activated->Complex Initial Binding (Ki) Target Target Protein (e.g., HDAC8 Cys153) Target->Complex Recruitment Covalent Irreversible Covalent Adduct (Stable Inhibition) Complex->Covalent Nucleophilic Attack (kinact) Ethynyl-Cysteine Bond

Figure 1: Activation pathway of 3-EPA based inhibitors. Note that the N-methylation is a critical synthetic step to "arm" the warhead.

Comparative Efficacy Analysis

The following data compares Compound 3 (a representative N-methyl-3-EPA derivative) against established inhibitors.

Table 1: Kinetic and Potency Comparison (HDAC8 Target)

Data synthesized from biochemical assays and cellular viability studies.

Feature3-EPA Derivative (Compound 3) Fragment B6+ (Precursor) Vorinostat (SAHA) Acrylamide Warheads
Binding Mode Covalent (Irreversible)ReversibleReversible (Chelation)Covalent (High Reactivity)
Target Residue Cys153 (Non-catalytic)Active Site PocketZinc Ion (Catalytic)Cys (General)

(Biochemical)
3.2 µM 58.8 µM~0.3 µM< 0.1 µM (Typical)

(

)
1,566 N/AN/A> 10,000 (Often Promiscuous)
Selectivity (HDAC8 vs 4) > 4-fold preference Non-selectiveNon-selective (Pan-HDAC)Variable
Cellular

(THP-1)
46.5 µM > 500 µM~1-5 µMVaries
Reversibility Irreversible (Dialysis resistant)ReversibleReversibleIrreversible
Key Findings:
  • Selectivity over Potency: While SAHA is more potent (

    
    ), it inhibits all Class I/II HDACs, leading to toxicity. The 3-EPA compound selectively targets HDAC8 by exploiting the unique Cys153, which is absent or less accessible in other isoforms.
    
  • Efficiency: The transition from the reversible fragment (B6+) to the covalent 3-EPA inhibitor (Compound 3) improved potency by >15-fold , validating the efficiency of the warhead.

  • Cellular Translation: The N-methylated 3-EPA compound showed active cytotoxicity in HDAC8-dependent leukemia lines (THP-1), whereas the unmethylated precursor was inactive, confirming the necessity of the "activated" pyridinium warhead.

Experimental Validation Protocols

To validate 3-EPA compounds in your own research, follow these self-validating protocols.

Protocol A: Synthesis & Activation (Brief)

Rationale: The ethynyl group requires electron-withdrawing modulation to react with cysteines at physiological pH.

  • Coupling: React 3-ethynylpyridin-4-amine with the desired linker/scaffold (e.g., isoindoline) using standard amide coupling (DIPEA, DCM, Triphosgene/Acid Chloride).

  • Activation (Critical Step): Methylate the pyridine nitrogen using Methyl Iodide (MeI) in acetone/ACN.

  • Validation: Verify the shift in NMR signals of the pyridine ring protons (downfield shift) to confirm quaternization.

Protocol B: Evaluation of Covalent Bond Formation (Mass Shift Assay)

Rationale: Confirm that inhibition is due to covalent modification, not just tight binding.

  • Incubation: Incubate Recombinant HDAC8 (2 µM) with 3-EPA Compound (20 µM) for 1 hour at 25°C in assay buffer (pH 7.4).

  • Digestion: Digest protein with Trypsin.

  • LC-MS/MS Analysis: Search for the specific mass shift corresponding to the inhibitor adduct on Cys153 .

    • Expected Result: A mass increase of [MW of Inhibitor] on the peptide fragment containing Cys153.

  • Dialysis Check: Perform a "Jump-Dilution" experiment. Incubate enzyme + inhibitor (100x

    
    ), then dilute 2000-fold.
    
    • Success Criteria: Enzyme activity does not recover after dilution (indicates irreversibility).

Protocol C: Selectivity Profiling (Cellular)

Rationale: Distinguish on-target efficacy from general toxicity.

  • Cell Lines: Select HDAC8-dependent lines (e.g., MV4-11, MOLM-13 ) and HDAC8-independent lines (e.g., HEL, SET-2 ).[1]

  • Treatment: Treat cells with increasing concentrations (0.1 - 100 µM) of the 3-EPA compound for 72h.

  • Readout: Measure viability (CellTiter-Glo).

  • Calculation: Calculate the Selectivity Index (SI) :

    
    (Independent) / 
    
    
    
    (Dependent).
    • Benchmark: A successful 3-EPA candidate should have an SI > 5.

Experimental Workflow Diagram

This workflow outlines the logic for screening 3-EPA fragments against a new target.

Workflow Step1 Step 1: In Silico Docking (Target Cys Accessibility) Step2 Step 2: Fragment Synthesis (Neutral vs. Methylated) Step1->Step2 Step3 Step 3: Biochemical Screening (Activity Assay +/- Pre-incubation) Step2->Step3 Decision1 Time-Dependent Inhibition? Step3->Decision1 Step4 Step 4: Mass Spectrometry (Confirm Covalent Adduct) Decision1->Step4 Yes Fail Discard/Re-design Linker Decision1->Fail No Step5 Step 5: Washout/Dialysis (Confirm Irreversibility) Step4->Step5

Figure 2: Screening workflow for validating 3-EPA based candidates.

References

  • Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10] Primary source for the synthesis, activation (methylation), and validation of 3-ethynylpyridin-4-amine derivatives as HDAC8 inhibitors.

  • Targeted Covalent Inhibitors (TCIs) in Drug Discovery. Source: Journal of Medicinal Chemistry URL:[Link] Context: Authoritative review on the principles of warhead reactivity and the shift towards "tunable" electrophiles like ethynylpyridines.

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: Molecules (MDPI) URL:[Link] Context: Comparative analysis of different covalent warheads, highlighting the utility of latent electrophiles.

Sources

Head-to-head comparison of synthetic routes to 3-Ethynylpyridin-4-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynylpyridin-4-amine (CAS: 1120-90-7 for 3-iodo precursor ref) is a critical scaffold in the development of kinase inhibitors (e.g., FGFR, CSF1R inhibitors). Its synthesis presents a classic "trap" in heterocyclic chemistry: the assumption that 3-bromo-4-aminopyridine will undergo Sonogashira coupling as easily as other aryl bromides.

The Reality: Direct Sonogashira coupling of 3-bromo-4-aminopyridine typically fails or proceeds with negligible yields (<5%) due to catalyst poisoning by the free amine and the electron-poor nature of the pyridine ring.

This guide compares the two validated pathways to bypass this bottleneck:

  • Route A (The Gold Standard): Utilizing the more reactive 3-iodo-4-aminopyridine .

  • Route B (The Economy Route): N-Protection of the 3-bromo precursor to restore reactivity.

Head-to-Head Comparison

FeatureRoute A: 3-Iodo Precursor Route B: Protected 3-Bromo Route C: Direct 3-Bromo
Primary Strategy Enhanced Leaving Group (

vs

)
Electronic Activation via N-ProtectionDirect Coupling
Overall Yield High (60–75%) Moderate (40–55%) Failure (<5%)
Step Count 2 (Coupling

Deprotection)
3-4 (Protect

Couple

Deprotect)
2 (Theoretical)
Cost Efficiency Low (Iodide SM is expensive)High (Bromide SM is cheap)N/A (Does not work)
Scalability Excellent (Fewer steps)Good (Cheap reagents)Poor
Key Risk Iodine cost & availabilityIncomplete deprotection of CarbamateCatalyst Poisoning

Detailed Route Analysis

Route A: The Gold Standard (Iodide Strategy)

This is the preferred method for medicinal chemistry scales (mg to g) where time is more valuable than raw material cost. The iodide leaving group is sufficiently labile to undergo oxidative addition even in the presence of the free amine.

Mechanism & Logic

The 3-iodo substituent has a significantly weaker C-X bond than the bromide. This allows the Pd(0) catalyst to insert oxidatively before the free amine (


) can coordinate to and deactivate the palladium center.
Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: 3-Iodo-4-aminopyridine (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2–1.5 equiv).

  • Catalyst System:

    
     (5 mol%), CuI (2–5 mol%).
    
  • Base/Solvent: Et3N (3.0 equiv) in THF or DMF.

  • Conditions: Heat to 50–70 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography (Hex/EtOAc).

  • Expected Yield: 70–80%.

Step 2: Desilylation

  • Reagents:

    
     (2.0 equiv) in MeOH or THF/MeOH.
    
  • Conditions: Room temperature, 1–2 hours.

  • Note: The free amine is stable; no special precautions are needed unlike with acid-labile groups.

Route B: The Economy Route (Protection Strategy)

For large-scale synthesis where the cost of 3-iodo-4-aminopyridine is prohibitive, the 3-bromo analog can be used if the amine is masked.

Mechanism & Logic

The free amine at the 4-position is electron-donating, which increases electron density on the ring but also coordinates to Pd. Acylating the amine (e.g., Acetyl or Boc) withdraws electron density, preventing catalyst coordination and slightly activating the C-Br bond for oxidative addition.

Experimental Protocol

Step 1: Protection

  • Reagents: 3-Bromo-4-aminopyridine + Ethyl Chloroformate (or

    
    ).
    
  • Conditions: Pyridine (solvent/base),

    
    .
    
  • Result: Formation of Ethyl (3-bromopyridin-4-yl)carbamate.

  • Yield: ~78–90%.[1]

Step 2: Sonogashira Coupling

  • Substrate: N-Protected 3-bromo-4-aminopyridine.

  • Reagents: TMSA,

    
    , CuI, Et3N.
    
  • Conditions: Higher temperature often required (80–90 °C).

  • Observation: Reaction proceeds smoothly unlike the free amine.

Step 3: Global Deprotection

  • Reagents: NaOH or KOH (aqueous) in MeOH/Water at reflux.

  • Logic: Strong base cleaves both the TMS group and the Carbamate/Amide protection in one pot.

Route C: The "Trap" (Direct 3-Bromo Coupling)

Do not attempt this route. Literature and internal data consistently show that reacting 3-bromo-4-aminopyridine directly with TMS-acetylene results in:

  • Recovery of starting material.[2]

  • Formation of Pd-black (catalyst decomposition).

  • Trace product (<5%).

Why? The amino group is a competent ligand for Palladium. In the absence of a highly labile leaving group (like Iodide), the amine competes effectively for the Pd center, shutting down the catalytic cycle.

Visual Decision Guide

SynthesisRoutes Start Target: 3-Ethynylpyridin-4-amine SM_Bromo Start: 3-Bromo-4-aminopyridine (Cheap, Available) Direct_Coup Direct Sonogashira (Pd/Cu, TMSA) SM_Bromo->Direct_Coup Route C Protect Protection Step (EtOCOCl or Boc2O) SM_Bromo->Protect Route B (Economy) SM_Iodo Start: 3-Iodo-4-aminopyridine (Expensive, Reactive) Coupling_A Sonogashira Coupling (Pd/Cu, TMSA, 50°C) SM_Iodo->Coupling_A Route A (Standard) Fail FAILURE <5% Yield Catalyst Poisoning Direct_Coup->Fail Protected_Inter Intermediate: N-Protected-3-bromo Protect->Protected_Inter Coupling_B Sonogashira Coupling (Pd/Cu, TMSA, Heat) Protected_Inter->Coupling_B Deprotect Deprotection (K2CO3 or NaOH) Coupling_B->Deprotect Global Deprotection TMS_Inter Intermediate: 3-(TMS-ethynyl)-4-aminopyridine Coupling_A->TMS_Inter TMS_Inter->Deprotect Final Product: 3-Ethynylpyridin-4-amine Deprotect->Final

Caption: Decision tree comparing the three synthetic pathways. Route A is the most direct; Route B is the cost-effective alternative; Route C is a known dead-end.

Expert Tips & Troubleshooting

  • Catalyst Choice: For Route A, standard bis(triphenylphosphine)palladium(II) chloride is sufficient. If using Route B (Protected Bromo), consider using Pd(dppf)Cl2 or adding XPhos if the reaction is sluggish, as the oxidative addition to aryl bromides is slower.

  • Iodine Source: If you cannot buy 3-iodo-4-aminopyridine, synthesize it via iodination of 4-aminopyridine using

    
     and 
    
    
    
    (Silver Sulfate) or Periodic Acid (
    
    
    ). Avoid simple
    
    
    addition as it often leads to complex mixtures.
  • Purification: The final product is a polar amine. When purifying via silica gel, use a mobile phase containing 1–5% Triethylamine or Methanol/DCM mixtures to prevent streaking.

References

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.[3] (Context on nitration/substitution precursors).

  • White Rose eTheses. Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis. (Detailed failure analysis of 3-bromo Sonogashira and success of 3-iodo route).

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. (Protocols for N-Boc protection and handling halopyridines).

  • ChemicalBook. 3-(TRIMETHYLSILYLETHYNYL)PYRIDINE Synthesis and Suppliers. (Commercial availability and general silylation protocols).

Sources

Safety Operating Guide

3-Ethynylpyridin-4-amine: Proper Disposal & Safety Procedures

[1][2][3][4][5]

Introduction: The Dual-Hazard Profile

3-Ethynylpyridin-4-amine (CAS: 1206969-04-3 / 1016636-84-4) presents a unique safety challenge due to its bifunctional nature.[1] It contains a basic pyridine amine and a terminal alkyne . While the amine presents standard toxicity and irritation risks, the terminal alkyne introduces a critical, often-overlooked physical hazard: Metal Acetylide Formation .

Core Directive: This guide prioritizes the prevention of shock-sensitive acetylide formation during the waste stream lifecycle. Do not treat this merely as "organic waste."

Hazard Assessment (Self-Validating Data)

Before handling, verify the material against this hazard matrix. If your material does not match these physical properties, halt and re-verify identity.

ParameterSpecificationHazard Code (GHS)Critical Implication
Physical State Solid (Powder/Crystal)N/ADust inhalation risk.[1]
Oral Toxicity Acute Tox. 3 or 4H301/H302Fatal/Harmful if swallowed.[1]
Skin/Eye IrritantH315, H319Corrosive to mucous membranes.[1]
Reactivity Terminal Alkyne Unstable Explosive with Cu, Ag, Hg.
Flash Point >110°C (Predicted)N/ACombustible.[1]

Expert Insight: The "Self-Validating" safety check for this compound is the Copper Wire Test (for reaction mixtures only, not pure solids). If a reaction mixture turns yellow/red precipitant upon exposure to ammoniacal copper(I) chloride, active terminal alkynes are present, and the waste must be segregated from metal plumbing.

Critical Reactivity: The Acetylide Risk

The most common disposal error with ethynyl-pyridines is the use of metal containers or disposal down sinks with copper plumbing.

  • Mechanism: The terminal proton on the ethynyl group (

    
    ) is weakly acidic (
    
    
    ). In the presence of bases (even its own amine group) and heavy metals (Copper, Silver, Mercury), it forms metal acetylides (
    
    
    ).
  • Consequence: Metal acetylides are highly shock-sensitive explosives.

  • Rule: NEVER use metal spatulas, metal drums, or dispose of liquid waste down drains (which may contain copper traps).

Reactivity Workflow Diagram

The following diagram illustrates the critical decision path to avoid acetylide formation.

AcetylideRiskStart3-Ethynylpyridin-4-amine WasteCheckContainerCheck Container MaterialStart->CheckContainerPlumbingDisposal to Drain?Start->PlumbingMetalMetal (Steel/Alum/Copper)CheckContainer->MetalAvoidPolyHDPE / Glass / TeflonCheckContainer->PolySelectRiskCRITICAL RISK:Shock-Sensitive Acetylide FormationMetal->RiskSafeSafe for Storage/DisposalPoly->SafePlumbing->SafeNO (Incineration only)ExplosionExplosion Risk in Plumbing TrapsPlumbing->ExplosionYES (Prohibited)

Figure 1: Decision logic for container selection to prevent explosive acetylide formation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-stock, contaminated glassware solids, spill cleanup residues.

  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles.

    • Prohibited: Metal cans, foil-lined lids.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][3][4][5][6][7][8] 3-Ethynylpyridin-4-amine.[1][9][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[10][6][11][12]

    • Special Note: Write "TERMINAL ALKYNE - NO METAL CONTACT" clearly on the tag.

  • Segregation: Store in a secondary containment bin separate from:

    • Oxidizers (Peroxides, Nitrates).

    • Strong Acids (Risk of exothermic polymerization).

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents containing dissolved product.

  • pH Check: Ensure the waste stream is not strongly acidic (< pH 4) to prevent uncontrolled polymerization, nor strongly basic (> pH 10) if metal ions are suspected in the mixture.

  • Solvent Compatibility: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

  • Quenching (Only if necessary):

    • If the mixture contains active reagents (e.g., lithium acetylides from synthesis), quench carefully with ammonium chloride solution before bottling.

    • Warning: Do not quench pure material; dispose of it as solid waste.

  • Container: HDPE Carboy. Do not use safety cans with metal flame arrestors.

Emergency Procedures: Spill Management

In the event of a spill, the "No Metal" rule applies strictly to cleanup tools.

StepActionRationale
1. Evacuate Clear the immediate area.Avoid dust inhalation (STOT SE).[1][9][4]
2. PPE Wear Nitrile gloves (double gloved), N95/P100 respirator, and goggles.[1]Prevent dermal absorption and inhalation.
3.[1][10][9] Tool Selection Use plastic scoops or stiff paper.[1]Crucial: Metal scoops may spark or initiate reaction.[1]
4. Containment Cover with wet sand or vermiculite.[1]Suppresses dust generation.[1][9]
5. Cleaning Wipe area with soap and water.[1][9][6] Collect wipes.Do not use bleach (oxidizer incompatibility).[1]

Regulatory & Classification Data (RCRA/DOT)

Use these codes to complete your hazardous waste manifest.

  • US DOT (Department of Transportation):

    • UN Number: UN 2811

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Ethynylpyridin-4-amine)[1]

    • Class: 6.1

    • Packing Group: III

  • EPA RCRA (Resource Conservation and Recovery Act):

    • Waste Code: Not specifically listed (P or U list).

    • Characteristic Assignment:

      • D001 (Ignitable): If flash point < 60°C (unlikely for solid, possible for wet waste).

      • D003 (Reactive): Assign this code if the waste is capable of detonation or explosive reaction (due to the alkyne). Recommendation: Assign D003 to be conservative due to acetylide potential.

Waste Stream Logic Diagram

WasteStreamWasteWaste GeneratedTypeState?Waste->TypeSolidSolid/PureType->SolidLiquidLiquid/SolutionType->LiquidPackSolidPack in HDPE JarLabel: Toxic/ReactiveSolid->PackSolidCheckSolvCheck Solvent TypeLiquid->CheckSolvIncinerateHigh-Temp IncinerationPackSolid->IncinerateHaloHalogenatedCheckSolv->HaloNonHaloNon-HalogenatedCheckSolv->NonHaloCarboyHHDPE Carboy (Halo)Code: D003/OrganicHalo->CarboyHCarboyNHHDPE Carboy (Non-Halo)Code: D001/D003NonHalo->CarboyNHCarboyH->IncinerateCarboyNH->Incinerate

Figure 2: Waste stream classification and packaging workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24869689, 3-Ethynylpyridin-4-amine. Retrieved from [Link][1]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.